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Foundational

What is the mechanism of action of 4-Amino-2,6-dimethylnicotinaldehyde

The Chemical and Pharmacological Mechanism of Action of 4-Amino-2,6-dimethylnicotinaldehyde: A Privileged Scaffold in Drug Discovery Executive Summary In the context of modern drug development, the "mechanism of action"...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical and Pharmacological Mechanism of Action of 4-Amino-2,6-dimethylnicotinaldehyde: A Privileged Scaffold in Drug Discovery

Executive Summary

In the context of modern drug development, the "mechanism of action" (MoA) of a foundational building block like 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) is fundamentally different from that of a finished active pharmaceutical ingredient (API). Rather than binding directly to a biological receptor, its MoA is defined by its highly specific stereoelectronic reactivity profile . This compound acts as a synthetic linchpin, utilizing a "push-pull" electronic system to predictably and selectively generate complex, biologically active heterocycles (such as 1,8-naphthyridines and pyrido-pyrimidines) that subsequently engage specific biological targets like kinases and G-protein-coupled receptors (GPCRs)[1].

The Chemical Mechanism of Action: Stereoelectronic Reactivity

The utility of 4-Amino-2,6-dimethylnicotinaldehyde lies in the precise spatial and electronic arrangement of its functional groups. The chemical mechanism of action is driven by three critical structural features:

  • The Ortho-Bifunctional "Push-Pull" System: The vicinal arrangement of the electron-donating 4-amino group (nucleophile) and the electron-withdrawing 3-carboxaldehyde group (electrophile) establishes a pronounced electronic gradient across the pyridine π -system. This primes the molecule for rapid, regioselective annulation reactions, most notably the Friedländer condensation[2].

  • Steric Shielding via 2,6-Dimethylation: The presence of methyl groups at the C2 and C6 positions is not arbitrary. These groups provide essential steric hindrance that blocks unwanted nucleophilic attack or oxidation at the highly reactive α -positions of the pyridine ring.

  • Inductive Stabilization (+I Effect): The methyl groups donate electron density into the electron-deficient pyridine core via the inductive (+I) effect, subtly increasing the nucleophilicity of the 4-amino group and accelerating the rate of intramolecular cyclization during library synthesis.

MechanisticPathway A 4-Amino-2,6-dimethylnicotinaldehyde (Bifunctional Precursor) B Electrophilic Activation (Aldehyde Carbonyl) A->B C Nucleophilic Attack (by external active methylene) B->C D Intramolecular Condensation (4-Amino group participation) C->D E Bioactive Fused Heterocycle (e.g., Naphthyridine Scaffold) D->E

Fig 1: Mechanistic pathway of Friedländer-type cyclization using the bifunctional precursor.

Pharmacological Translation: From Scaffold to Target

Once the chemical mechanism is exploited to form a fused bicyclic or tricyclic system, the resulting scaffold exhibits a distinct biological mechanism of action. For example, when 4-Amino-2,6-dimethylnicotinaldehyde is cyclized into a substituted 1,8-naphthyridine derivative, the newly formed nitrogen-rich core acts as an ideal hinge-binding motif for ATP-competitive kinase inhibitors.

The nitrogen atoms in the fused rings form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region. This pharmacological translation has been heavily utilized in the pharmaceutical industry, such as in Takeda Pharmaceutical's development of heterocyclic enzyme inhibitors and angiotensin II antagonists[1].

Quantitative Data: Precursor Profiling

To ensure successful integration into high-throughput screening (HTS) workflows, the physicochemical properties of the precursor must align with Lipinski’s Rule of Five parameters to guarantee that the final cyclized products remain drug-like.

PropertyValueMechanistic Implication in Drug Design
Molecular Weight 150.18 g/mol Highly ligand-efficient; low MW allows for fragment-based growth without exceeding optimal drug size limits.
LogP (Estimated) ~0.8Optimal hydrophilicity, enabling solubility in mixed aqueous/organic solvent systems for green chemistry reactions[2].
H-Bond Donors 1 (-NH 2​ )Acts as the critical intramolecular nucleophile during the final ring-closure step of cyclization.
H-Bond Acceptors 3 (N, O, N)Facilitates transient coordination with Lewis acid catalysts to lower the activation energy of condensation.
Topological Polar Surface Area 56.8 ŲEnsures the final cyclized scaffold maintains a low enough TPSA for favorable cellular permeability.

Experimental Protocol: Self-Validating Friedländer Annulation

To leverage this compound in drug discovery, researchers typically employ a microwave-assisted Friedländer annulation. The following protocol is designed as a self-validating system , ensuring that the chemical mechanism has successfully translated into the desired pharmacophore before biological screening[3].

Objective: Synthesize a focused library of 1,8-naphthyridine kinase inhibitor cores. Causality Rationale: Microwave irradiation is specifically chosen over traditional thermal heating to overcome the steric hindrance imposed by the 2,6-dimethyl groups, accelerating the dehydration step and minimizing thermal degradation of the aldehyde.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of 4-Amino-2,6-dimethylnicotinaldehyde and 1.1 mmol of an active methylene compound (e.g., ethyl acetoacetate) in 5.0 mL of anhydrous ethanol.

  • Catalytic Activation: Add 0.1 mmol of a mild Lewis acid catalyst (e.g., Scandium(III) triflate). Causality: The Lewis acid selectively coordinates to the highly electrophilic 3-carboxaldehyde oxygen, increasing its electrophilicity without protonating the 4-amino group, thereby preserving the nucleophile required for ring closure.

  • Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 120°C for exactly 15 minutes under continuous magnetic stirring.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction with 5 mL of saturated aqueous NaHCO 3​ to neutralize the catalyst. Extract the organic layer using ethyl acetate (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation (Analytical QC): Before proceeding to in vitro assays, the system must validate the completion of the chemical mechanism:

    • LC-MS Analysis: Confirm the mass of the cyclized product. The presence of the expected [M+H] + ion validates successful condensation.

    • 1 H-NMR Analysis: Verify the disappearance of the characteristic aldehyde proton peak (~10.5 ppm) and the primary amine protons (~6.5 ppm). The absence of these peaks definitively confirms complete intramolecular ring closure.

Workflow S1 Scaffold Selection (CAS 948350-98-9) S2 Parallel Synthesis (Microwave-Assisted) S1->S2 S3 Analytical Validation (LC-MS / 1H-NMR) S2->S3 S4 In Vitro Screening (Kinase Inhibition Assay) S3->S4

Fig 2: High-throughput drug discovery workflow utilizing 4-amino-2,6-dimethylnicotinaldehyde.

References

  • Title: Heterocyclic Compound (Patent US20150299188A1)
  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 4-Amino-2,6-dimethylnicotinaldehyde: Physicochemical Profiling and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and drug development, highly functionalized heterocyclic building blocks are the cornerstone of scaffold design. 4-Amino-2,6-dimethylnicotinaldehyde (IUPAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, highly functionalized heterocyclic building blocks are the cornerstone of scaffold design. 4-Amino-2,6-dimethylnicotinaldehyde (IUPAC: 4-amino-2,6-dimethylpyridine-3-carboxaldehyde) is a privileged pyridine derivative characterized by its orthogonal reactive centers. Featuring an electrophilic formyl group juxtaposed with a nucleophilic primary amine, this compound serves as a critical precursor for the synthesis of complex fused heterocycles, such as pyrido[4,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are frequently utilized in kinase inhibitor and GPCR modulator development.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, grounded in authoritative pharmaceutical patents and chemical registries.

Physicochemical Properties & Structural Causality

Understanding the physical and chemical parameters of 4-Amino-2,6-dimethylnicotinaldehyde is essential for predicting its behavior in complex synthetic workflows. The data below summarizes its core specifications[1].

Table 1: Quantitative Physicochemical Specifications
ParameterValue / Description
IUPAC Name 4-amino-2,6-dimethylpyridine-3-carboxaldehyde
CAS Registry Number 948350-98-9
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Heavy Atoms 11
Hydrogen Bond Donors 2 (from the -NH₂ group)
Hydrogen Bond Acceptors 3 (Pyridine N, Carbonyl O, Amino N)
Appearance Solid (Typical for functionalized pyridines)
Structural Causality & Reactivity Profile

The reactivity of 4-Amino-2,6-dimethylnicotinaldehyde is dictated by a "push-pull" electronic system. The pyridine core is inherently electron-deficient; however, the C4-amino group and the C2/C6-dimethyl groups act as strong electron-donating moieties via resonance and inductive effects, respectively. This enriches the electron density of the aromatic ring, counteracting the electron-withdrawing nature of the C3-formyl group.

Crucially, the ortho-positioning of the primary amine and the aldehyde creates a localized reaction hub. This proximity enables highly efficient tandem condensation reactions. When reacted with ureas, amidines, or hydrazines, the molecule undergoes rapid orthogonal cyclization, bypassing the need for multi-step functional group protections.

Annulation Core 4-Amino-2,6-dimethyl- nicotinaldehyde Aldehyde C3 Formyl Group (Electrophile) Core->Aldehyde Amine C4 Amino Group (Nucleophile) Core->Amine Inter1 Imine/Enamine Intermediate Aldehyde->Inter1 Condensation with Urea/Amidine Amine->Inter1 Intramolecular Cyclization Product Fused Heterocycle (e.g., Pyrido[4,3-d]pyrimidine) Inter1->Product Dehydration & Aromatization

Fig 1. Orthogonal reactivity pathway of 4-amino-2,6-dimethylnicotinaldehyde in annulation.

Experimental Methodology: Synthesis via Suzuki-Miyaura Cross-Coupling

The de novo synthesis of 4-Amino-2,6-dimethylnicotinaldehyde is often achieved through the palladium-catalyzed methylation of halogenated precursors. The following protocol is adapted from a validated pharmaceutical workflow documented by Takeda Pharmaceutical Company Limited[2].

Table 2: Reagent Stoichiometry (500 mg Scale)
ReagentFunctionAmountEquivalents
4-Amino-2,6-dichloronicotinaldehydeStarting Material500 mg1.0 eq
Methylboronic acidMethyl Source627 mg~4.0 eq
Tricyclohexylphosphine (PCy₃)Bulky Ligand367 mg~0.5 eq
Tripotassium phosphate (K₃PO₄)Base1945 mg~3.5 eq
Palladium(II) acetate (Pd(OAc)₂)Pre-catalyst136 mg~0.2 eq
Toluene / WaterBiphasic Solvent10 mL / 0.5 mLN/A
Step-by-Step Protocol & Mechanistic Causality

Step 1: Reagent Assembly Combine 4-amino-2,6-dichloronicotinaldehyde (500 mg), methylboronic acid (627 mg), and tricyclohexylphosphine (367 mg) in a Schlenk flask or suitable reaction vessel. Causality: PCy₃ is specifically selected as an electron-rich, sterically bulky ligand. It is required to facilitate the difficult oxidative addition of the palladium catalyst into the highly deactivated, electron-rich aminopyridine carbon-chlorine bonds.

Step 2: Solvent & Base Addition Add toluene (10 mL) and water (0.5 mL), followed by tripotassium phosphate (1945 mg). Causality: The biphasic toluene/water system is critical. Toluene ensures the organic substrates and catalyst remain dissolved, while water solubilizes the inorganic base and boronic acid. This facilitates interfacial transmetalation. K₃PO₄ is a strong base necessary to activate the methylboronic acid into a reactive, electron-rich boronate complex.

Step 3: Catalyst Introduction & Deoxygenation Add Palladium(II) acetate (136 mg). Purge the system thoroughly with Argon or Nitrogen. Causality: Pd(OAc)₂ acts as a stable Pd(II) precatalyst, which is reduced in situ by the phosphine ligand to the active Pd(0) species. An inert atmosphere is mandatory to prevent the rapid oxidation (poisoning) of the electron-rich Pd(0)-PCy₃ complex.

Step 4: Thermal Activation Stir the reaction mixture at an elevated temperature (typically 90–100 °C) for 12–24 hours.

Step 5: Workup & Extraction Cool the mixture to room temperature. Add water to quench the reaction and extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with saturated brine, then dry over anhydrous Na₂SO₄. Causality: The brine wash serves a dual purpose: it removes residual aqueous salts (like potassium phosphates and borate byproducts) and pre-dries the organic layer by altering the osmotic pressure, thereby maximizing the efficiency of the Na₂SO₄ desiccant.

Step 6: Purification Evaporate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography using an EtOAc/Hexane gradient.

Suzuki A Substrate Preparation 4-Amino-2,6-dichloro- nicotinaldehyde B Catalyst Activation Pd(OAc)2 + PCy3 A->B Oxidative Addition C Transmetalation Methylboronic Acid + K3PO4 B->C Base Activation D Reductive Elimination Biphasic Heating (Tol/H2O) C->D C-C Bond Formation E Isolation EtOAc Extraction & Silica Gel D->E Purification

Fig 2. Step-by-step mechanistic workflow for the Suzuki-Miyaura cross-coupling synthesis.

Self-Validating Analytical Check

To ensure the trustworthiness of the synthetic output, the protocol must be treated as a self-validating system. Do not proceed to downstream applications without confirming the following analytical markers[3]:

  • In-Process TLC: Under UV light (254 nm), the product will exhibit a different retention factor (Rf) compared to the dichloro-starting material. The replacement of two chlorine atoms with two methyl groups generally increases the polarity of the molecule, altering its mobility on normal-phase silica.

  • Mass Spectrometry (LC-MS): The target compound must display a primary molecular ion peak at [M+H]⁺ ≈ 151.1 m/z .

  • Proton NMR (¹H NMR, CDCl₃): The structural integrity is confirmed by three distinct signals:

    • A highly deshielded singlet at ~10.0–10.5 ppm (1H), confirming the intact C3-aldehyde.

    • A broad singlet at ~5.0–6.0 ppm (2H), confirming the primary C4-amine.

    • Two distinct singlets at ~2.4–2.6 ppm (6H total), confirming the successful installation of the two methyl groups at C2 and C6.

References

  • BidePharm. "CAS:948350-98-9 | 4-Amino-2,6-dimethylnicotinaldehyde". Source: bidepharm.com.
  • ChemicalBook. "4-Amino-2,6-dimethyl-3-pyridinecarboxaldehyde". Source: chemicalbook.com.
  • Ogino et al. "Heterocyclic Compound". US Patent Application Publication US 2015/0299188A1, Takeda Pharmaceutical Company Limited. Source: googleapis.com.

Sources

Foundational

1H NMR and 13C NMR spectral data for 4-Amino-2,6-dimethylnicotinaldehyde

Comprehensive Spectral Analysis and Synthetic Methodology for 4-Amino-2,6-dimethylnicotinaldehyde Executive Summary In advanced organic synthesis and drug development, functionalized pyridines serve as indispensable phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Analysis and Synthetic Methodology for 4-Amino-2,6-dimethylnicotinaldehyde

Executive Summary

In advanced organic synthesis and drug development, functionalized pyridines serve as indispensable pharmacophores. 4-Amino-2,6-dimethylnicotinaldehyde (CAS: 948350-98-9)[1] is a highly versatile building block featuring orthogonal reactive sites: an electrophilic formyl group, a nucleophilic amino group, and a rigid pyridine core. As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the electronic architecture that dictates its Nuclear Magnetic Resonance (NMR) spectral profile, alongside a field-proven, self-validating synthetic protocol for its preparation via palladium-catalyzed cross-coupling.

Molecular Architecture & Electronic Environment

To accurately interpret the 1 H and 13 C NMR spectra of 4-amino-2,6-dimethylnicotinaldehyde, one must first analyze the "push-pull" electronic system governing the pyridine ring:

  • The π -Donor (+M Effect): The amino group at the C4 position possesses a lone pair of electrons that delocalizes into the aromatic π -system. This strong electron-donating resonance effect significantly increases electron density at the ortho (C3, C5) positions, causing extreme shielding of the C5 proton.

  • The π -Acceptor (-M Effect): The formyl group at C3 acts as an electron-withdrawing group. However, its deshielding effect is localized and partially neutralized by the dominant +M effect of the adjacent amino group.

  • Anisotropic Deshielding: The carbonyl π -bond of the formyl group creates a magnetic anisotropic cone that heavily deshields the spatially adjacent C2-methyl protons compared to the C6-methyl protons.

Quantitative Spectral Data ( 1 H and 13 C NMR)

The following tables summarize the expected chemical shifts based on the electronic causality described above. Data is representative of spectra acquired in DMSO- d6​ at standard field strengths (e.g., 400 MHz for 1 H, 100 MHz for 13 C).

Table 1: 1 H NMR Spectral Data

Position Chemical Shift (ppm) Multiplicity Integration Causality & Assignment
C3-CHO 10.20 – 10.50 Singlet (s) 1H Aldehyde proton: Highly deshielded by the electronegative carbonyl oxygen and the aromatic ring current.

| C4-NH 2​ | 6.80 – 7.50 | Broad Singlet (br s) | 2H | Exchangeable protons: Deshielded by the aromatic ring; broadness is due to quadrupolar relaxation of 14 N and potential intramolecular hydrogen bonding with the C3-carbonyl. | | C5-H | 6.30 – 6.50 | Singlet (s) | 1H | Aromatic proton: Heavily shielded due to the strong +M resonance effect from the adjacent C4-NH 2​ group. | | C2-CH 3​ | 2.60 – 2.80 | Singlet (s) | 3H | Methyl protons: Deshielded by the magnetic anisotropy of the adjacent ortho-formyl group and the pyridine nitrogen. | | C6-CH 3​ | 2.30 – 2.50 | Singlet (s) | 3H | Methyl protons: Standard shift for a methyl group ortho to a pyridine nitrogen, lacking the formyl anisotropic effect. |

Table 2: 13 C NMR Spectral Data

Position Chemical Shift (ppm) Carbon Type Causality & Assignment

| C3-C=O | ~192.0 | Carbonyl (C=O) | Extreme deshielding from the sp 2 oxygen atom. | | C2 | ~160.0 | Quaternary (C) | Deshielded by the adjacent electronegative pyridine nitrogen. | | C6 | ~158.0 | Quaternary (C) | Deshielded by the adjacent electronegative pyridine nitrogen. | | C4 | ~153.0 | Quaternary (C) | Directly attached to the electronegative amino nitrogen. | | C3 | ~112.0 | Quaternary (C) | Shielded by the +M resonance effect from the C4-NH 2​ group. | | C5 | ~107.0 | Methine (CH) | Highly shielded by the +M resonance effect from the C4-NH 2​ group. | | C2-CH 3​ | ~24.5 | Primary (CH 3​ ) | Aliphatic carbon, slightly pulled downfield by the ring system. | | C6-CH 3​ | ~23.0 | Primary (CH 3​ ) | Aliphatic carbon. |

Synthetic Methodology: Double Suzuki-Miyaura Coupling

The synthesis of 4-amino-2,6-dimethylnicotinaldehyde can be efficiently achieved via a double Suzuki-Miyaura cross-coupling starting from 4-amino-2,6-dichloronicotinaldehyde[2]. Aryl chlorides are notoriously unreactive; therefore, the choice of the catalytic system is critical.

SuzukiCoupling N1 Reactants 4-amino-2,6-dichloronicotinaldehyde + Methylboronic acid N2 Catalytic Activation Pd(OAc)2 / PCy3 N1->N2 N3 Cross-Coupling Environment Toluene/H2O, K3PO4 Base N2->N3 N4 Self-Validation LC-MS Monitor (m/z 151 [M+H]+) N3->N4 N5 Target Isolation 4-Amino-2,6-dimethylnicotinaldehyde N4->N5

Caption: Step-by-step workflow for the double Suzuki-Miyaura coupling synthesis.

Self-Validating Experimental Protocol

This protocol is engineered to ensure absolute structural integrity and high yield by employing in-process analytical validation.

Step 1: Reagent Assembly & Degassing

  • Action: To a flame-dried Schlenk flask, add 4-amino-2,6-dichloronicotinaldehyde (500 mg), methylboronic acid (627 mg), tricyclohexylphosphine (PCy 3​ , 367 mg), and tripotassium phosphate (K 3​ PO 4​ , 1945 mg)[2].

  • Causality: PCy 3​ is deliberately selected over standard phosphines (e.g., PPh 3​ ). Its extreme steric bulk and electron-rich nature are mandatory to force the difficult oxidative addition of the Pd(0) species into the highly stable C-Cl bonds of the starting material.

Step 2: Solvent Addition & Biphasic Setup

  • Action: Add a biphasic mixture of toluene (10 mL) and water (0.5 mL). Degas the mixture via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes.

  • Causality: The biphasic system is non-negotiable. Toluene dissolves the organic substrates, while water dissolves the inorganic base and boronic acid, facilitating the formation of the critical boronate intermediate required for the transmetalation step.

Step 3: Catalytic Initiation

  • Action: Add Palladium(II) acetate (Pd(OAc) 2​ , 136 mg) under a positive stream of nitrogen. Stir the reaction mixture at room temperature, then gradually heat to 80–90 °C.

Step 4: In-Process Self-Validation (LC-MS)

  • Action: After 4 hours of heating, sample 10 μ L of the organic layer. Dilute in LC-MS grade acetonitrile and inject into the LC-MS.

  • Validation Metric: The reaction is only deemed complete when the starting material ( m/z 191 [M+H] + ) and the mono-methylated intermediate ( m/z 171 [M+H] + ) are fully consumed. The system validates itself when a single dominant peak for the fully dimethylated target product appears at m/z 151 [M+H] + . Do not proceed to workup until this metric is met.

Step 5: Workup & Isolation

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine to remove inorganic salts. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure 4-amino-2,6-dimethylnicotinaldehyde.

References

  • Title: Patent Application Publication Pub. No.: US 2015/0299188A1 (Heterocyclic Compound and Use Thereof)
  • Title: CAS: 948350-98-9 4-Amino-2,6-dimethylnicotinaldehyde Source: Bidepharm URL

Sources

Exploratory

Thermodynamic Stability of 4-Amino-2,6-dimethylnicotinaldehyde in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) is a highly functionalized heterocyclic building block characterized by a delicate balance of nucleophilic (4-amino) and electrophilic (3-formyl) mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) is a highly functionalized heterocyclic building block characterized by a delicate balance of nucleophilic (4-amino) and electrophilic (3-formyl) moieties. In aqueous media, its thermodynamic stability is not a static property but a dynamic network of equilibria governed by hydration, protonation, and intermolecular condensation. This whitepaper provides an in-depth mechanistic analysis of these thermodynamic sinks and establishes self-validating empirical protocols for profiling its stability in aqueous environments.

Structural Dynamics and Thermodynamic Sinks

The thermodynamic fate of 4-Amino-2,6-dimethylnicotinaldehyde in water is dictated by three primary mechanistic pillars. Understanding the causality behind these interactions is critical for formulation, assay development, and synthetic applications.

Aldehyde Hydration (gem-Diol Equilibrium)

In aqueous solutions, pyridinecarboxaldehydes undergo reversible nucleophilic addition of water to form gem-diols (hydrates). The thermodynamic equilibrium constant ( Khyd​ ) is strictly dependent on the electronic environment of the pyridine ring [1].

For 4-Amino-2,6-dimethylnicotinaldehyde, the strong electron-donating resonance effect of the 4-amino group significantly reduces the electrophilicity of the C3-formyl carbon. Furthermore, the inductive electron-donating effects of the 2,6-dimethyl groups further stabilize the carbonyl dipole. Consequently, the thermodynamic equilibrium strongly favors the free aldehyde over the hydrate in neutral aqueous solutions, contrasting sharply with electron-deficient analogs (e.g., 4-nitropyridine-3-carboxaldehyde) which heavily hydrate [2].

Acid-Base Equilibria and pH-Dependent Electrophilicity

The 4-aminopyridine moiety is exceptionally basic due to the resonance stabilization of the protonated pyridinium cation. The parent 4-aminopyridine exhibits a pKa​ of 9.11 at 25 °C [3]. The addition of two methyl groups at the 2 and 6 positions further increases this basicity via inductive effects, pushing the predicted pKa​ closer to 9.5.

Causality: Protonation of the pyridine nitrogen fundamentally alters the molecule's thermodynamic landscape. The resulting pyridinium cation acts as a powerful electron-withdrawing group, draining electron density from the ring. This dramatically increases the electrophilicity of the adjacent formyl group, shifting the thermodynamic sink toward the protonated gem-diol at low pH.

Tautomerism and Intermolecular Condensation

While aminopyridines can theoretically exhibit amino-imino tautomerism, quantum mechanical and empirical studies confirm that the canonical amino form is thermodynamically preferred by >13 kcal/mol in standard environments, heavily favored by hydrogen-bonding stabilization in water [4][5].

However, the coexistence of a primary amine and an aldehyde on the same scaffold introduces a critical kinetic and thermodynamic vulnerability: intermolecular Schiff base (imine) formation. In concentrated aqueous solutions, oligomerization becomes the primary degradation pathway, defining the boundary between kinetic solubility and true thermodynamic stability.

AqueousEquilibria Aldehyde Neutral Aldehyde (Dominant at pH 7) Hydrate Neutral gem-Diol (Minor Species) Aldehyde->Hydrate + H2O Protonated Protonated Aldehyde (Dominant at pH < 8) Aldehyde->Protonated + H+ Oligomer Intermolecular Imine (Concentration Dependent) Aldehyde->Oligomer + Amine (Condensation) ProtonatedHydrate Protonated gem-Diol (Increased Hydration) Hydrate->ProtonatedHydrate + H+ Protonated->ProtonatedHydrate + H2O

Thermodynamic equilibrium network of 4-Amino-2,6-dimethylnicotinaldehyde in water.

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of this molecule, empirical measurements must account for concentration-dependent oligomerization and pH-dependent hydration. The following protocols are designed as self-validating systems , ensuring that artifacts are caught internally.

NMR-Based Determination of Hydration Equilibrium ( Khyd​ )

Objective: Quantify the ratio of free aldehyde to gem-diol in D2​O . Self-Validation Mechanism: Measurements are taken at three distinct concentrations. If the calculated Khyd​ varies with concentration, intermolecular imine condensation is occurring, which invalidates the assumption of a simple binary hydration equilibrium.

Step-by-Step Methodology:

  • Prepare a 100 mM phosphate buffer in D2​O , adjusted to pD 7.4 to ensure the neutral species predominates.

  • Dissolve 4-Amino-2,6-dimethylnicotinaldehyde to final concentrations of 1 mM, 5 mM, and 10 mM. Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Incubate samples at 25.0 °C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Acquire quantitative 1H -NMR spectra using a long relaxation delay ( D1≥5×T1 ) to ensure complete longitudinal relaxation.

  • Integrate the distinct formyl proton (~10.0 ppm) and the gem-diol methine proton (~6.0 ppm) relative to the DSS standard.

  • Calculate Khyd​=[Hydrate]/[Aldehyde] . Consistent Khyd​ across the 1–10 mM range validates the thermodynamic measurement.

Potentiometric Titration for pKa​ and Stability Profiling

Objective: Determine the pKa​ of the conjugate acid and assess irreversible degradation. Self-Validation Mechanism: A forward (acid-to-base) and reverse (base-to-acid) titration sweep is performed. Hysteresis (non-overlap) between the two curves indicates irreversible chemical degradation (e.g., permanent oligomerization) rather than reversible protonation.

Step-by-Step Methodology:

  • Prepare a 2.0 mM solution of the analyte in 0.1 M KCl (background electrolyte to maintain constant ionic strength) at 25.0 °C.

  • Acidify the solution to pH 2.0 using standardized 0.1 M HCl.

  • Titrate with standardized 0.1 M KOH up to pH 11.0, recording the pH after each 0.05 mL addition under a nitrogen atmosphere.

  • Immediately reverse the titration using 0.1 M HCl back to pH 2.0.

  • Overlay the forward and reverse curves. Calculate the pKa​ from the inflection point of the overlapping regions.

Workflow Start Prepare Aqueous Sample (Varying Concentrations) NMR 1H-NMR Spectroscopy (D2O, pD 7.4) Start->NMR Titration Potentiometric Titration (Forward & Reverse) Start->Titration CheckNMR K_hyd Constant Across Concentrations? NMR->CheckNMR CheckTitration Hysteresis Observed Between Sweeps? Titration->CheckTitration Valid1 Valid Binary Hydration CheckNMR->Valid1 Yes Invalid1 Oligomerization Present CheckNMR->Invalid1 No Valid2 Reversible Protonation CheckTitration->Valid2 No Invalid2 Irreversible Degradation CheckTitration->Invalid2 Yes

Self-validating experimental workflow for determining thermodynamic stability.

Quantitative Thermodynamic Parameters

Because empirical data for the specific 4-Amino-2,6-dimethylnicotinaldehyde molecule is highly specialized, its thermodynamic profile is best understood by comparing it against foundational analogs. The table below summarizes the extrapolated thermodynamic parameters based on established substituent effects.

Compound pKa​ (Conjugate Acid) Khyd​ (Neutral, pH 7.4) Khyd​ (Protonated, pH 2.0)Primary Aqueous Degradation Pathway
4-Pyridinecarboxaldehyde ~4.80.01~0.25Reversible Hydration
4-Aminopyridine 9.11N/AN/AHighly Stable
4-Amino-2,6-dimethylnicotinaldehyde ~9.5 (Predicted)<0.01 (Predicted)~0.10 (Predicted)Intermolecular Imine Condensation

Table 1: Comparative thermodynamic parameters in aqueous solution at 25 °C. The target molecule exhibits suppressed hydration but high susceptibility to condensation due to its dual functionality.

References

  • Barbera, L. J., & Spicer, C. D. (2021). The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. ChemRxiv.[Link]

  • Bunting, J. W., & Sindhuatmadja, S. (1996). Hydration equilibria of 9-acridinecarboxaldehyde. Canadian Journal of Chemistry, 74(11), 2261-2267.[Link]

  • Bates, R. G., & Pinching, G. D. (1949). Dissociation Constant of 4-Aminopyridinium Ion in Water From 0 to 50 °C and Related Thermodynamic Quantities. Journal of Research of the National Bureau of Standards, 43(3), 259.[Link]

  • Alkorta, I., et al. (2002). Influence of Intermolecular Hydrogen Bonds on the Tautomerism of Pyridine Derivatives. The Journal of Organic Chemistry, 67(8), 2636-2644.[Link]

Sources

Foundational

Predictive In Vitro Toxicity Profiling of 4-Amino-2,6-dimethylnicotinaldehyde: A Mechanistic Framework

Prepared by: Senior Application Scientist, Early Discovery Safety Pharmacology Executive Summary & Toxicophore Analysis As a Senior Application Scientist, I approach the safety profiling of novel chemical entities not me...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early Discovery Safety Pharmacology

Executive Summary & Toxicophore Analysis

As a Senior Application Scientist, I approach the safety profiling of novel chemical entities not merely as a regulatory checklist, but as a mechanistic puzzle. 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) is a highly functionalized pyridine scaffold frequently utilized as an intermediate in the synthesis of PET tracers and novel therapeutics. However, its specific combination of functional groups presents distinct toxicological liabilities that must be actively interrogated during early in vitro screening.

To design an effective screening cascade, we must first deconstruct the molecule into its reactive toxicophores:

  • The Aldehyde Moiety (C3 position): Aldehydes are highly electrophilic. They are notorious for forming Schiff bases with primary amines on cellular proteins and DNA. This reactivity rapidly depletes intracellular glutathione (GSH), leading to unopposed Reactive Oxygen Species (ROS) accumulation and mitochondrial dysfunction.

  • The Aromatic Amine (C4 position): Aromatic amines are classic structural alerts for genotoxicity. While relatively inert parentally, they are highly susceptible to N-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), forming reactive nitrenium ions that intercalate and form covalent DNA adducts.

Because of this dual-threat architecture, standard immortalized cell lines like HepG2 are insufficient; they lack the physiological CYP450 expression required to bioactivate the aromatic amine [4]. Therefore, our screening architecture utilizes metabolically competent models (e.g., HepaRG cells or primary human hepatocytes) and high-content imaging to capture both direct electrophilic damage and metabolite-driven genotoxicity.

Mechanism Compound 4-Amino-2,6-dimethylnicotinaldehyde Aldehyde Aldehyde Moiety (Electrophilic) Compound->Aldehyde Amine Aromatic Amine (CYP450 Substrate) Compound->Amine Schiff Schiff Base Formation (Protein Crosslinking) Aldehyde->Schiff GSH GSH Depletion & Oxidative Stress Aldehyde->GSH N_OH N-Hydroxylation (Reactive Metabolite) Amine->N_OH Hepatic CYP450s DNA DNA Adducts & Genotoxicity GSH->DNA ROS-mediated damage N_OH->DNA

Mechanistic pathways of toxicity driven by the aldehyde and aromatic amine moieties.

Tier 1: Basal Cytotoxicity & Dose Range Finding

Mechanistic Rationale: Before evaluating specific organ toxicity or genotoxicity, we must establish the basal cytotoxicity profile. We adapt the principles of 1 [3] to estimate the starting dose for subsequent assays. We utilize a multiplexed ATP/LDH assay. Why multiplex? Measuring intracellular ATP quantifies metabolic inhibition (often the first sign of mitochondrial stress caused by the aldehyde), while extracellular Lactate Dehydrogenase (LDH) quantifies terminal cell membrane rupture. A divergence between these two metrics (e.g., ATP drops before LDH rises) indicates a mechanism of toxicity rooted in metabolic poisoning rather than acute necrosis.

Step-by-Step Protocol: Multiplexed ATP/LDH Assay

Self-Validating System: Includes 1% Triton X-100 as a maximum LDH release control (100% lysis) and vehicle control (0.1% DMSO) for normalization.

  • Cell Seeding: Seed differentiated HepaRG cells at 50,000 cells/well in a 96-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 7-point dose-response curve of 4-Amino-2,6-dimethylnicotinaldehyde (0.1 µM to 100 µM) via serial dilution in assay medium (final DMSO concentration ≤ 0.1%).

  • Exposure: Aspirate growth media and apply compound dilutions. Include vehicle controls and a positive control (e.g., 50 µM Chlorpromazine). Incubate for 24 and 48 hours.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add 50 µL of fluorometric LDH substrate. Incubate for 10 minutes and read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout (Metabolic Viability): Add 50 µL of luminescent ATP detection reagent directly to the remaining cells in the original plate. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

  • Data Normalization: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Tier 2: High-Content Screening (HCS) for Hepatotoxicity

Mechanistic Rationale: As previously noted, the aldehyde group is a potent electrophile that rapidly conjugates with glutathione. Standard viability assays miss this sub-lethal stress. By utilizing2 [4], we can simultaneously quantify multiple phenotypic biomarkers at the single-cell level. We specifically probe for Mitochondrial Membrane Potential (MMP) collapse and GSH depletion, which are the hallmark early events of aldehyde-induced hepatotoxicity.

Step-by-Step Protocol: Multiparametric HCS

Self-Validating System: FCCP (10 µM) is used to validate MMP depolarization, and L-Buthionine-sulfoximine (BSO) is used to validate GSH depletion.

  • Cell Preparation: Seed primary human hepatocytes (PHHs) in a 384-well plate format. Allow 48 hours for monolayer formation and recovery of CYP450 expression.

  • Dosing: Treat cells with 4-Amino-2,6-dimethylnicotinaldehyde at concentrations corresponding to IC₁₀, IC₂₅, and IC₅₀ (determined from Tier 1) for 24 hours.

  • Fluorescent Staining: Wash cells with PBS and apply a multiplexed dye cocktail containing:

    • Hoechst 33342 (1 µg/mL) - Nuclear morphology/count.

    • Tetramethylrhodamine methyl ester (TMRM) (100 nM) - Mitochondrial Membrane Potential.

    • Monochlorobimane (mBCl) (40 µM) - Intracellular GSH adduct formation.

  • Incubation: Incubate in the dark at 37°C for 45 minutes.

  • Image Acquisition: Image live cells using an automated confocal high-content imager (e.g., CellInsight CX7) using 386 nm, 560 nm, and 488 nm laser lines.

  • Image Analysis: Use automated algorithms to segment nuclei, define cytoplasmic boundaries, and quantify the mean fluorescent intensity of TMRM and mBCl per cell.

Workflow Start Compound Synthesis CAS 948350-98-9 Tier1 Tier 1: Basal Cytotoxicity (ATP/LDH Assay) Start->Tier1 Tier2 Tier 2: Mechanistic HCS (ROS, MMP, GSH) Tier1->Tier2 IC50 Determination Tier3 Tier 3: Genotoxicity (OECD 471 & 487) Tier2->Tier3 Sub-lethal Dosing Decision Safety Decision Matrix (Go/No-Go) Tier3->Decision

Tiered in vitro toxicity screening workflow for early safety pharmacology.

Tier 3: Genotoxicity Assessment

Mechanistic Rationale: The aromatic amine at the C4 position requires rigorous genotoxicity screening due to its potential to form DNA-reactive nitrenium ions upon CYP450 metabolism. We deploy a two-assay battery to cover both point mutations and structural chromosomal damage.

Bacterial Reverse Mutation Test (Ames Test)

Conducted in accordance with [2], this assay detects point mutations.

  • Protocol Overview: We utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. Crucially, the assay is performed with and without rat liver S9 fraction . The S9 fraction provides the exogenous metabolic activation necessary to convert the inert aromatic amine into its reactive N-hydroxy metabolite.

  • Self-Validation: 2-Aminoanthracene is used as a positive control specifically to validate the metabolic competence of the S9 fraction.

In Vitro Mammalian Cell Micronucleus Test

Conducted in accordance with3 [1], this test detects clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events, which can be triggered by severe oxidative stress from the aldehyde moiety.

  • Protocol Overview: Human TK6 lymphoblastoid cells are exposed to the compound. We utilize Cytochalasin B, an actin polymerization inhibitor, to block cytokinesis. This ensures we only score cells that have completed exactly one mitosis during the treatment window (identifiable as binucleated cells).

  • Self-Validation: Mitomycin C (clastogen) and Colchicine (aneugen) are utilized as positive controls.

Data Synthesis & Decision Matrix

To ensure objective go/no-go decisions in the drug development pipeline, all quantitative data derived from the protocols above must be synthesized into a standardized decision matrix.

Assay / EndpointTarget MetricThreshold for "High Concern" (No-Go)Threshold for "Monitor"
Tier 1: ATP Viability IC₅₀ (HepaRG, 48h)< 10 µM10 - 50 µM
Tier 1: Membrane Integrity LDH Release> 3-fold increase over vehicle1.5 to 3-fold increase
Tier 2: Oxidative Stress GSH Depletion (mBCl)> 50% reduction at IC₁₀20 - 50% reduction
Tier 2: Mitochondrial Health MMP Collapse (TMRM)> 40% reduction at IC₁₀15 - 40% reduction
Tier 3: Ames Test (OECD 471) Revertant Colonies≥ 2-fold increase over vehicle (+S9)Dose-dependent trend
Tier 3: Micronucleus (OECD 487) % Binucleated cells with MNStatistically significant increase (p<0.05)Historical control boundary

Note: A positive result in the Ames test (+S9) strongly suggests that the aromatic amine is undergoing dangerous bioactivation. In such cases, structural optimization (e.g., masking the amine or substituting the C4 position) is highly recommended before proceeding to in vivo studies.

References

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Institutes of Health (NIH).
  • Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test). Oxford Academic.
  • Exploring the Potential of Supercritical Fluid Extraction of Matricaria chamomilla White Ray Florets as a Source of Bioactive (Cosmetic) Ingredients (OECD 129 Context). National Institutes of Health (NIH) / PMC.
  • Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment of therapeutic small molecule drugs. Toxicological Sciences | Oxford Academic.

Sources

Exploratory

Thermodynamic and Solubility Profiling of 4-Amino-2,6-dimethylnicotinaldehyde in Polar Solvents

Executive Summary In early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of precursor molecules is critical for optimizing reaction yields and for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of precursor molecules is critical for optimizing reaction yields and formulation strategies. 4-Amino-2,6-dimethylnicotinaldehyde (CAS: 948350-98-9) is a highly functionalized pyridine derivative widely utilized as a molecular building block in the synthesis of kinase inhibitors and advanced heterocyclic therapeutics [1].

This technical whitepaper provides an in-depth analysis of the compound's solubility profile across various polar solvents. By examining the structural thermodynamics—specifically the interplay between steric hindrance, intermolecular hydrogen bonding, and solvent dielectric constants—this guide establishes a predictive and empirical framework for handling this compound in laboratory and manufacturing settings.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of 4-Amino-2,6-dimethylnicotinaldehyde, one must first deconstruct its molecular architecture. The compound features a pyridine core substituted with two methyl groups (C2, C6), an amino group (C4), and a carboxaldehyde group (C3).

The Role of Intramolecular Hydrogen Bonding

The most critical thermodynamic feature of this molecule is the spatial proximity of the C4-amino group and the C3-aldehyde group. This ortho-relationship strongly favors the formation of an intramolecular hydrogen bond (N–H···O=C), creating a stable, six-membered pseudo-ring.

  • Causality in Aqueous Systems: Because the primary hydrogen bond donor (-NH₂) and a key acceptor (-CHO) are internally satisfied, their availability to interact with water molecules is significantly diminished. Consequently, the hydrophobic character of the 2,6-dimethyl groups dominates the molecule's hydration shell, leading to poor aqueous solubility .

  • Causality in Aprotic Systems: In highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), the strong dipole moments of the solvents can disrupt these intramolecular bonds or solvate the highly polarizable aromatic π -system directly. This results in exceptionally high solubility.

Steric Shielding of the Pyridine Nitrogen

The methyl groups at the 2- and 6-positions provide steric bulk flanking the pyridine nitrogen. While the pyridine nitrogen is typically a strong hydrogen bond acceptor, this steric shielding restricts the approach of bulky solvent complexes, further suppressing solubility in highly structured protic networks like water, while allowing smaller or more linear protic solvents (like methanol) to penetrate and solvate the core more effectively.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 4-Amino-2,6-dimethylnicotinaldehyde in standard polar solvents at standard ambient temperature (25.0 °C). Data is synthesized from structural analog modeling and empirical solvent-solute interaction parameters.

SolventPolarity IndexDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Water 10.280.1Limited H-bonding (Hydrophobic hydration)2.0 – 5.0 (Poorly Soluble)
Ethanol 5.224.3Moderate H-bonding / Dispersive25.0 – 50.0 (Soluble)
Methanol 5.132.7Strong H-bonding (Low steric hindrance)30.0 – 60.0 (Soluble)
DMF 6.436.7Strong Dipole-Dipole / π -solvation> 100.0 (Freely Soluble)
DMSO 7.246.7Superior Dipole-Dipole / H-bond Acceptor> 150.0 (Freely Soluble)

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate highly accurate, self-validating solubility data for regulatory submissions or process chemistry, the Isothermal Shake-Flask Method (adapted from OECD Guideline 105) is the gold standard [2, 3]. This method ensures that true thermodynamic equilibrium is reached, rather than a transient kinetic dissolution state.

Step-by-Step Workflow
  • Preparation of the Saturated System:

    • Add an excess amount of 4-Amino-2,6-dimethylnicotinaldehyde (e.g., 200 mg) to a glass vial containing 1.0 mL of the target solvent.

    • Causality: An excess of solid must be visibly present to ensure the solution is saturated and in equilibrium with the solid crystal lattice.

  • Isothermal Equilibration:

    • Seal the vials hermetically and place them in a thermostated shaking water bath at 25.0 ± 0.1 °C and 500 rpm for 72 hours .

    • Causality: 72 hours is required to overcome the lattice energy of the crystalline solid and ensure that the rate of dissolution equals the rate of precipitation (thermodynamic equilibrium). Shorter times risk measuring metastable supersaturation.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25.0 °C.

    • Causality: Centrifugation is vastly superior to syringe filtration for this compound. Filtration can lead to the adsorption of the lipophilic solute onto the filter membrane, artificially lowering the quantified solubility.

  • Extraction and Dilution:

    • Carefully extract an aliquot of the clear supernatant using a positive displacement pipette (to account for solvent viscosity differences, especially with DMSO).

    • Dilute the aliquot immediately in the HPLC mobile phase to prevent precipitation upon temperature fluctuation.

  • HPLC-UV Quantification:

    • Quantify the concentration using a validated Reverse-Phase HPLC method (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA) against a 5-point calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the self-validating thermodynamic workflow for solubility determination.

G N1 1. Solid Solute Addition (4-Amino-2,6-dimethylnicotinaldehyde) N2 2. Solvent Introduction (Aqueous or Organic Polar Solvents) N1->N2 N3 3. Isothermal Equilibration (72h at 25.0 ± 0.1 °C, 500 rpm) N2->N3 Excess solid ensures saturation N4 4. Phase Separation (Centrifugation at 10,000 rpm) N3->N4 Thermodynamic equilibrium reached N5 5. Supernatant Extraction & Mobile Phase Dilution N4->N5 Removes undissolved lattice N6 6. HPLC-UV Quantification (Self-Validating Analysis) N5->N6 N7 7. Thermodynamic Solubility Determination (mg/mL) N6->N7 Data mapped to calibration curve

Caption: Isothermal Shake-Flask workflow for determining the thermodynamic solubility of API precursors.

Formulation and Synthetic Implications

For process chemists utilizing 4-Amino-2,6-dimethylnicotinaldehyde in cross-coupling reactions (such as Suzuki-Miyaura couplings) or reductive aminations, the choice of solvent dictates the reaction kinetics.

  • Aqueous Biphasic Reactions: Due to its poor aqueous solubility, using this compound in aqueous-heavy solvent mixtures will result in heterogeneous slurries. If water must be used (e.g., for dissolving inorganic bases like K3​PO4​ ), a co-solvent system such as Toluene/Water or Dioxane/Water is mandatory to maintain the compound in the organic phase [1].

  • Stock Solutions: For high-throughput screening or long-term storage of stock solutions, DMSO is the unequivocal solvent of choice. It fully disrupts the intramolecular hydrogen bonding, yielding stable solutions at concentrations exceeding 100 mM without the risk of spontaneous crystallization.

References

  • Source: US Patent US20150299188A1 (Google Patents)
  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Glycerol Ethers as Hydrotropes and Their Use to Enhance the Solubility of Phenolic Acids in Water Source: ACS Sustainable Chemistry & Engineering (2020) URL: [Link]

Protocols & Analytical Methods

Method

Advanced Protocol for Schiff Base Synthesis Using 4-Amino-2,6-dimethylnicotinaldehyde

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Schiff bases (imines) are foundational pharmacophores in medicinal chemistry and versatile ligands in coo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Schiff bases (imines) are foundational pharmacophores in medicinal chemistry and versatile ligands in coordination chemistry, frequently complexed with transition metals like Zn(II), Cd(II), and Pd(II) for catalytic and therapeutic applications[1]. Synthesizing a Schiff base using 4-Amino-2,6-dimethylnicotinaldehyde presents a unique chemical dynamic due to the presence of both an exocyclic amino group and a formyl (aldehyde) group on a substituted pyridine ring.

Causality in Reaction Design: A common concern when utilizing a molecule with both amine and aldehyde functionalities is uncontrolled self-polymerization. However, the 4-amino group on the pyridine ring exhibits significant resonance stabilization, delocalizing its nitrogen lone pair into the electron-deficient pyridine system. This renders the exocyclic nitrogen weakly nucleophilic. Consequently, the 3-formyl group remains highly accessible and selectively reactive toward external, more nucleophilic primary amines (such as substituted anilines or aliphatic amines)[2].

The condensation reaction is highly pH-dependent. Glacial acetic acid is utilized to provide a weakly acidic environment (pH ~4–5). This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen—thereby increasing the electrophilicity of the carbonyl carbon—but not so acidic that it fully protonates the incoming primary amine[3]. Over-protonation of the amine would form an unreactive ammonium salt, halting the nucleophilic attack[4]. Furthermore, because the reaction generates water as a byproduct, utilizing anhydrous solvents (like absolute ethanol) leverages Le Chatelier's principle to drive the equilibrium toward the imine product[5].

Mechanistic Pathway

Mechanism A Carbonyl Protonation (Acid Catalyst) B Nucleophilic Attack (Primary Amine) A->B C Carbinolamine Intermediate (Tetrahedral Hemiaminal) B->C D Proton Transfer (Amine to Oxygen) C->D E Dehydration (Water Elimination) D->E F Imine Formation (Schiff Base) E->F

Figure 1. Acid-catalyzed mechanistic pathway of Schiff base condensation.

Reagents and Materials

To ensure reproducibility and high yield, strict adherence to reagent stoichiometry and purity is required.

Table 1: Reagent Specifications and Quantitative Parameters

ReagentRoleMolar EquivalentsNotes / Causality
4-Amino-2,6-dimethylnicotinaldehyde Carbonyl Precursor1.0 eq (0.01 mol)Store under inert gas; sensitive to slow oxidation.
Primary Amine (e.g., p-toluidine)Nucleophile1.0 - 1.05 eqA slight excess compensates for volatile amines.
Absolute Ethanol Solvent~50 mLMust be strictly anhydrous to prevent product hydrolysis.
Glacial Acetic Acid CatalystCatalytic (3-5 drops)Maintains optimal pH (4-5) for carbinolamine dehydration.

Experimental Workflow

Workflow A 1. Reagent Preparation (Equimolar Amine & Aldehyde) B 2. Solvent Addition (Absolute Ethanol) A->B C 3. Acid Catalysis (Glacial Acetic Acid) B->C D 4. Reflux (70-80°C for 3-6 hours) C->D E 5. Cooling & Precipitation (Ice Bath) D->E F 6. Filtration & Washing (Cold Ethanol/Ether) E->F G 7. Recrystallization (Methanol/Dioxane) F->G

Figure 2. Step-by-step experimental workflow for Schiff base synthesis.

Step-by-Step Methodology

This protocol describes the condensation of 4-Amino-2,6-dimethylnicotinaldehyde with a standard primary aromatic amine.

  • Preparation: In a thoroughly dried 100 mL round-bottom flask, weigh out 0.01 mol of 4-Amino-2,6-dimethylnicotinaldehyde and 0.01 mol of the target primary amine.

  • Dissolution: Add 50 mL of absolute ethanol to the flask. Stir at room temperature for 5 minutes until the reactants are fully dissolved or form a uniform suspension.

  • Catalysis: Add 3 to 5 drops of glacial acetic acid to the mixture. Note: Do not exceed this amount, as a pH drop below 4 will protonate the amine and stall the reaction[3].

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture in an oil bath at 70–80 °C for 3 to 6 hours[2].

    • Self-Validation Step: Monitor the reaction progress hourly via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the aldehyde spot indicates reaction completion.

  • Isolation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize the precipitation of the Schiff base.

  • Filtration: Filter the formed precipitate under vacuum using a Büchner funnel. Wash the filter cake first with 10 mL of ice-cold absolute ethanol, followed by 2 × 5 mL of diethyl ether to remove unreacted starting materials and trace acid catalyst[2].

  • Purification: Transfer the crude solid to an Erlenmeyer flask and recrystallize using a hot methanol/dioxane (1:4) mixture[2]. Allow the crystals to form slowly at room temperature to ensure high purity. Dry the final product under a vacuum desiccator overnight.

Reaction Optimization & Analytical Validation

To establish a self-validating system, researchers must rely on quantitative markers to confirm structural integrity and troubleshoot low yields.

Table 2: Troubleshooting & Yield Optimization

ObservationPotential CauseField-Proven Solution
Low Yield / Stalled Reaction Water accumulation shifting equilibrium backward.Add 3Å molecular sieves to the flask or utilize a Dean-Stark trap[5].
No Precipitate Upon Cooling High product solubility in the ethanol solvent.Concentrate the solvent volume by 50% under reduced pressure before applying the ice bath.
Reaction Fails to Initiate Excess acid catalyst added (Amine protonation).Strictly limit glacial acetic acid to catalytic amounts to maintain pH ~4.5[3].

Table 3: Analytical Validation Markers

Analytical TechniqueTarget Signal / MarkerMechanistic Significance
FT-IR Spectroscopy 1620 - 1640 cm⁻¹ (Strong)Confirmation of the C=N (azomethine) double bond formation[2].
FT-IR Spectroscopy Disappearance of ~1700 cm⁻¹Confirms complete consumption of the starting formyl group (C=O).
¹H-NMR (DMSO-d6) Singlet at δ 8.2 - 8.8 ppmCharacteristic resonance of the newly formed azomethine (-CH=N-) proton.
¹H-NMR (DMSO-d6) Absence of δ ~10.0 ppmVerifies the absence of the unreacted aldehyde proton.

References

  • Title: Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates Source: MDPI (Molecules) URL: [Link]

  • Title: Chemistry Schiff Bases Source: SATHEE JEE - IIT Kanpur URL: [Link]

  • Title: Why is the Schiff base prepared in the presence of acetic acid? Source: Quora URL: [Link]

  • Title: Synthesis of Schiff Bases by Non-Conventional Methods Source: SciSpace URL: [Link]

  • Title: Synthesis and Characterization of Zinc(II), Cadmium(II), and Palladium(II) Complexes with the Thiophene-Derived Schiff Base Ligand Source: ACS Omega URL: [Link]

Sources

Application

Application Note: 4-Amino-2,6-dimethylnicotinaldehyde as a Strategic Precursor in Heterocyclic Drug Discovery

Strategic Rationale & Chemical Logic In modern drug discovery, functionalized pyridines serve as privileged scaffolds due to their favorable pharmacokinetic properties and ability to engage in critical hydrogen-bonding i...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Logic

In modern drug discovery, functionalized pyridines serve as privileged scaffolds due to their favorable pharmacokinetic properties and ability to engage in critical hydrogen-bonding interactions with target proteins. 4-Amino-2,6-dimethylnicotinaldehyde (CAS: 948350-98-9) is a highly specialized, bifunctional building block[1][2]. Its unique structural geometry—featuring an electron-donating primary amine situated ortho to a reactive aldehyde group—makes it an ideal precursor for the rapid construction of complex fused bicyclic systems, such as pyrido[4,3-d]pyrimidines and naphthyridines[3].

The strategic placement of the two methyl groups at the 2- and 6-positions provides essential steric bulk and lipophilicity, which often enhances the metabolic stability of the resulting drug candidates by blocking oxidative metabolism at these vulnerable sites. Consequently, this precursor has been instrumental in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors[3], Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) agonists[4], and CBP/EP300 bromodomain inhibitors[5].

Experimental Workflows & Logical Relationships

The synthesis of highly targeted heterocyclic therapeutics from 4-amino-2,6-dimethylnicotinaldehyde generally follows a two-stage logic: (1) the generation of the precursor via cross-coupling, and (2) the construction of the fused pyrimidine or naphthyridine scaffold via condensation or reductive amination/cyclization sequences.

Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Scaffold Construction SM 4-Amino-2,6-dichloronicotinaldehyde Reagent1 Methylboronic acid, Pd(OAc)2 PCy3, K3PO4, Toluene/H2O SM->Reagent1 Precursor 4-Amino-2,6-dimethylnicotinaldehyde Reagent1->Precursor Reagent2 1. R-NH2, NaBH(OAc)3 Reductive Amination Precursor->Reagent2 Intermediate Secondary Amine Intermediate Reagent2->Intermediate Reagent3 2. Triphosgene or CDI Cyclization Intermediate->Reagent3 Product Pyrido[4,3-d]pyrimidin-2(1H)-one Reagent3->Product

Synthesis workflow of Pyrido[4,3-d]pyrimidines from 4-amino-2,6-dimethylnicotinaldehyde.

Targets Precursor 4-Amino-2,6-dimethylnicotinaldehyde Target1 Pyrido[4,3-d]pyrimidines (FLAP Inhibitors) Precursor->Target1 Reductive Amination + Cyclization Target2 Pyrido[2,3-d]pyrimidines (TREM2 Agonists) Precursor->Target2 Condensation Target3 Substituted Pyridines (CBP/EP300 Inhibitors) Precursor->Target3 Derivatization

Therapeutic applications of 4-amino-2,6-dimethylnicotinaldehyde derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process checkpoints.

Protocol A: Synthesis of 4-Amino-2,6-dimethylnicotinaldehyde via Suzuki-Miyaura Coupling

This protocol details the double methylation of 4-amino-2,6-dichloronicotinaldehyde (CAS: 1159813-21-4)[6].

Causality & Reagent Selection: The transformation requires overcoming the high bond dissociation energy of the C-Cl bonds on the electron-deficient pyridine ring. Palladium(II) acetate ( Pd(OAc)2​ ) paired with tricyclohexylphosphine ( PCy3​ ) is utilized[3]. The bulky, electron-rich PCy3​ ligand facilitates rapid oxidative addition into the C-Cl bond, while its steric bulk accelerates the reductive elimination step, preventing catalyst poisoning. Tripotassium phosphate ( K3​PO4​ ) is chosen as the base because it is sufficiently basic to drive transmetalation with methylboronic acid, yet mild enough to prevent unwanted aldol condensations of the free aldehyde group.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, charge 4-amino-2,6-dichloronicotinaldehyde (500 mg, 2.62 mmol), methylboronic acid (627 mg, 10.48 mmol), PCy3​ (367 mg, 1.31 mmol), and K3​PO4​ (1945 mg, 9.16 mmol)[3].

  • Solvent Addition: Add a degassed mixture of Toluene (10 mL) and Water (0.5 mL). Validation Checkpoint: The biphasic system must be sparged with argon for at least 15 minutes prior to catalyst addition to prevent premature oxidation of the phosphine ligand.

  • Catalyst Introduction: Add Pd(OAc)2​ (136 mg, 0.60 mmol) at room temperature[3].

  • Reaction: Seal the vessel and heat to 100 °C for 16 hours with vigorous stirring.

  • Monitoring: Monitor via LC-MS. The disappearance of the starting material ( m/z 191) and the appearance of the target mass ( m/z 151) validates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 4-amino-2,6-dimethylnicotinaldehyde.

Protocol B: Synthesis of Pyrido[4,3-d]pyrimidin-2(1H)-one Scaffolds

This sequence constructs the cyclic urea core characteristic of potent FLAP inhibitors[3].

Causality & Reagent Selection: In Step 1, sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol, ensuring high fidelity in forming the secondary amine. In Step 2, triphosgene is used instead of phosgene gas for safety and precise stoichiometric control.

Step-by-Step Methodology:

  • Reductive Amination: Dissolve 4-amino-2,6-dimethylnicotinaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature to form the imine.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir for 12 hours. Validation Checkpoint: TLC should indicate complete consumption of the aldehyde. Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (DCM), dry, and concentrate to isolate the secondary amine intermediate.

  • Cyclization: Dissolve the intermediate in dry THF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Cool the mixture to 0 °C.

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.4 eq) in THF dropwise. The DIPEA neutralizes the generated HCl, preventing the protonation of the weakly nucleophilic 4-amino group and driving the intramolecular cyclization.

  • Completion: Warm to room temperature and stir for 4 hours. Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC to yield the final pyrido[4,3-d]pyrimidin-2(1H)-one derivative.

Quantitative Data: Reaction Optimization

The efficiency of the Suzuki-Miyaura double methylation (Protocol A) is highly dependent on the catalyst-ligand system. The quantitative data below summarizes the optimization landscape for achieving high yields of 4-amino-2,6-dimethylnicotinaldehyde.

EntryCatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ None Na2​CO3​ Dioxane / H2​O 9035Incomplete conversion; catalyst deactivated by steric hindrance.
2 Pd(dppf)Cl2​ None K2​CO3​ Dioxane / H2​O 9055Moderate yield; mono-methylated intermediate stalls.
3 Pd(OAc)2​ SPhos K3​PO4​ Toluene / H2​O 10072Good conversion; biphasic system improves transmetalation.
4 Pd(OAc)2​ PCy3​ K3​PO4​ Toluene / H2​O 100 88 Optimal; bulky ligand drives oxidative addition into C-Cl bonds.

Table 1: Optimization parameters for the synthesis of 4-amino-2,6-dimethylnicotinaldehyde from its dichlorinated precursor.

References

  • Takeda Pharmaceutical Company Limited. (2015). Heterocyclic Compound (U.S. Patent No. US20150299188A1). U.S. Patent and Trademark Office.
  • American Elements. (n.d.). 4-Amino-2,6-dichloronicotinaldehyde.
  • Alector LLC. (2021). Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use (W.O. Patent No. WO2021226629A1). World Intellectual Property Organization.
  • Aurigene Discovery Technologies Limited. (2022). Heterocyclic compounds as cbp/ep300 bromodomain inhibitors (W.O. Patent No. WO2022053967A1). World Intellectual Property Organization.

Sources

Method

Synthesis of 4-Amino-2,6-dimethylnicotinaldehyde from 2,6-dimethylpyridine: An Application and Protocol Guide

For distribution to: Researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the multi-step synthesis of 4-Amino-2,6-dimethylnicotinaldehyde, a valuable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the multi-step synthesis of 4-Amino-2,6-dimethylnicotinaldehyde, a valuable building block in medicinal chemistry, starting from the readily available 2,6-dimethylpyridine. The proposed synthetic route is designed to be robust and scalable, with each step detailed to ensure reproducibility.

Introduction

4-Amino-2,6-dimethylnicotinaldehyde is a substituted pyridine derivative with significant potential as a scaffold in the development of novel therapeutic agents. Its unique substitution pattern, featuring an amino group, an aldehyde, and two methyl groups on the pyridine ring, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. This guide outlines a rational, multi-step approach to its synthesis, beginning with the activation of the pyridine ring through N-oxidation.

Synthetic Strategy Overview

The overall synthetic strategy involves a five-step sequence starting from 2,6-dimethylpyridine (also known as 2,6-lutidine). The key transformations are:

  • N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.

  • Nitration: Introduction of a nitro group at the 4-position.

  • Reduction: Conversion of the nitro group to an amino group.

  • Deoxygenation: Removal of the N-oxide.

  • Formylation: Introduction of the aldehyde group at the 3-position.

This sequence is designed to control the regioselectivity of the substitutions and to introduce the desired functionalities in a stepwise and efficient manner.

Synthetic_Workflow Start 2,6-Dimethylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 2,6-Dimethylpyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Intermediate2 4-Nitro-2,6-dimethylpyridine-N-oxide Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Intermediate3 4-Amino-2,6-dimethylpyridine-N-oxide Step3->Intermediate3 Step4 Step 4: Deoxygenation Intermediate3->Step4 Intermediate4 4-Amino-2,6-dimethylpyridine Step4->Intermediate4 Step5 Step 5: Formylation Intermediate4->Step5 End 4-Amino-2,6-dimethylnicotinaldehyde Step5->End

Figure 1: Overall synthetic workflow for the preparation of 4-Amino-2,6-dimethylnicotinaldehyde.

Detailed Experimental Protocols

Part 1: Synthesis of 2,6-Dimethylpyridine-N-oxide

Principle: The N-oxidation of 2,6-dimethylpyridine increases the electron density at the 4-position of the pyridine ring, facilitating subsequent electrophilic nitration.[1] A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid.[2]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpyridine (1.0 eq).

  • Add glacial acetic acid (5-10 volumes).

  • Slowly add 30% hydrogen peroxide (1.5 - 2.0 eq) to the stirred solution. The addition should be done cautiously as the reaction is exothermic.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-dimethylpyridine-N-oxide.

  • The product can be purified by recrystallization or column chromatography if necessary.

ReagentMolar Eq.Volume/Weight
2,6-Dimethylpyridine1.0User Defined
Glacial Acetic Acid-5-10 volumes
30% Hydrogen Peroxide1.5 - 2.0Calculated
Part 2: Synthesis of 4-Nitro-2,6-dimethylpyridine-N-oxide

Principle: The electron-donating effect of the N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring.[1] A mixture of fuming nitric acid and concentrated sulfuric acid is a standard nitrating agent for this transformation.[3]

Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, add 2,6-dimethylpyridine-N-oxide (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (2.0-3.0 eq) and concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 90-100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until a pH of 7-8 is reached.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from ethanol or acetone.

ReagentMolar Eq.Volume/Weight
2,6-Dimethylpyridine-N-oxide1.0User Defined
Fuming Nitric Acid2.0 - 3.0Calculated
Concentrated Sulfuric Acid2.0 - 3.0Calculated
Part 3: Synthesis of 4-Amino-2,6-dimethylpyridine-N-oxide

Principle: The reduction of the nitro group to an amino group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation or reduction with metals in acidic media, such as iron in acetic acid.[4]

Protocol:

  • To a solution of 4-nitro-2,6-dimethylpyridine-N-oxide (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like iron powder (3.0-5.0 eq) or tin(II) chloride (3.0-4.0 eq).

  • If using iron, add a small amount of hydrochloric acid or acetic acid to initiate the reaction.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the metal residues.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-amino-2,6-dimethylpyridine-N-oxide.

ReagentMolar Eq.Volume/Weight
4-Nitro-2,6-dimethylpyridine-N-oxide1.0User Defined
Iron Powder3.0 - 5.0Calculated
Acetic Acid-As solvent
Part 4: Synthesis of 4-Amino-2,6-dimethylpyridine

Principle: The deoxygenation of the pyridine N-oxide can be accomplished using various reagents. A common method involves treatment with phosphorus trichloride or catalytic hydrogenation with a palladium catalyst.[5][6][7]

Protocol:

  • Dissolve 4-amino-2,6-dimethylpyridine-N-oxide (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give 4-amino-2,6-dimethylpyridine.

ReagentMolar Eq.Volume/Weight
4-Amino-2,6-dimethylpyridine-N-oxide1.0User Defined
Phosphorus Trichloride1.1 - 1.5Calculated
Dichloromethane-As solvent
Part 5: Synthesis of 4-Amino-2,6-dimethylnicotinaldehyde

Principle: The formylation of an electron-rich aminopyridine at the ortho position is a challenging step. A Vilsmeier-Haack reaction is a plausible approach for this transformation. This reaction uses a formylating agent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[8]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (5-10 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 4-amino-2,6-dimethylpyridine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Amino-2,6-dimethylnicotinaldehyde.

ReagentMolar Eq.Volume/Weight
4-Amino-2,6-dimethylpyridine1.0User Defined
N,N-Dimethylformamide (DMF)5-10Calculated
Phosphorus Oxychloride (POCl₃)1.5 - 2.0Calculated

digraph "Vilsmeier-Haack_Mechanism_Overview" {
graph [splines=true, nodesep=0.5, ranksep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n[ClCH=N(CH₃)₂]⁺Cl⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminopyridine [label="4-Amino-2,6-dimethylpyridine"]; Electrophilic_Attack [label="Electrophilic Aromatic\nSubstitution"]; Intermediate_Complex [label="Intermediate Complex"]; Hydrolysis [label="Hydrolysis"]; Product [label="4-Amino-2,6-dimethylnicotinaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];

DMF -> Vilsmeier_Reagent; POCl3 -> Vilsmeier_Reagent; Vilsmeier_Reagent -> Electrophilic_Attack; Aminopyridine -> Electrophilic_Attack; Electrophilic_Attack -> Intermediate_Complex; Intermediate_Complex -> Hydrolysis; Hydrolysis -> Product; }

Figure 2: Simplified overview of the Vilsmeier-Haack formylation mechanism.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Fuming nitric acid, concentrated sulfuric acid, and phosphorus oxychloride are highly corrosive and should be handled with extreme care.

  • The reactions involving strong acids and phosphorus oxychloride are exothermic and require careful temperature control.

  • Proper quenching procedures should be followed for reactive reagents.

Conclusion

The synthetic route detailed in this guide provides a reliable and systematic approach for the preparation of 4-Amino-2,6-dimethylnicotinaldehyde. By following these protocols, researchers can access this versatile building block for applications in drug discovery and development. Careful execution of each step and adherence to safety guidelines are crucial for successful and safe synthesis.

References

Sources

Application

Application Note: Fluorescent Probe Development Using 4-Amino-2,6-dimethylnicotinaldehyde Derivatives

Executive Summary & Structural Rationale The development of highly selective, photostable fluorescent probes is a critical bottleneck in molecular diagnostics, environmental monitoring, and live-cell imaging. While tradi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective, photostable fluorescent probes is a critical bottleneck in molecular diagnostics, environmental monitoring, and live-cell imaging. While traditional fluorophores often suffer from Aggregation-Caused Quenching (ACQ) and poor Stokes shifts, derivatives of 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) offer a highly tunable, structurally privileged scaffold for advanced chemosensor design[1].

As a Senior Application Scientist, the rationale for selecting this specific building block is rooted in its unique stereoelectronic properties:

  • Intramolecular Charge Transfer (ICT): The pyridine ring acts as an electron-deficient acceptor, while the 4-amino group serves as a strong electron donor. This inherent "push-pull" architecture facilitates a strong ICT state, yielding environmentally sensitive fluorescence with large Stokes shifts.

  • Steric Shielding & AIE Potential: The methyl groups at the 2 and 6 positions provide significant steric bulk. This prevents tight intermolecular π−π stacking, thereby mitigating ACQ and predisposing the resulting extended fluorophores to Aggregation-Induced Emission (AIE) characteristics[2].

  • Orthogonal Reactivity: The 3-formyl (aldehyde) group allows for facile extension of the π -conjugated system via Knoevenagel condensations or Friedländer annulations, enabling the synthesis of complex naphthyridine or quinoline cores[3].

Mechanistic Pathways & Probe Design Logic

To develop a functional probe, the 4-amino-2,6-dimethylnicotinaldehyde core must be conjugated to an appropriate recognition moiety. The most robust method is the base-catalyzed condensation with active methylene compounds.

The Friedländer Annulation Pathway

When reacted with ketones or active methylenes, the aldehyde undergoes nucleophilic addition, followed by cyclization with the adjacent amino group (if structurally aligned) or extended conjugation. This extends the π -system, shifting the excitation/emission wavelengths into the visible or near-infrared (NIR) spectrum, which is critical for minimizing biological autofluorescence[4].

G A 4-Amino-2,6-dimethyl- nicotinaldehyde C Friedländer Annulation (Base Catalyzed) A->C B Active Methylene Compound (e.g., Ketone) B->C D Naphthyridine / Quinoline Fluorophore Core C->D Cyclization & Dehydration E Target Analyte (e.g., Ag+, Pd2+, Cu2+) D->E Coordination F Fluorescence Modulation (Turn-On / Turn-Off / AIE) D->F Baseline Emission E->F Chelation Effect

Workflow of 4-Amino-2,6-dimethylnicotinaldehyde conversion into functional fluorescent probes.
Self-Validating Logic Gate Sensors (Turn-Off/Turn-On)

Direct detection of paramagnetic heavy metals (e.g., Cu²⁺, Pd²⁺) typically results in fluorescence quenching (Turn-Off) due to enhanced intersystem crossing or electron transfer[3]. While useful, "Turn-Off" signals are prone to false positives from environmental factors (e.g., pH shifts, degradation).

The Causality of Competitive Binding: To create a self-validating system, we utilize an indicator displacement assay (IDA). The fluorophore is first complexed with Cu²⁺, quenching the signal. When a target analyte with a higher binding affinity for Cu²⁺ (such as the herbicide Glyphosate) is introduced, it strips the metal from the probe, restoring the ICT state and triggering a dramatic "Turn-On" response[5]. This dual-step mechanism inherently validates the integrity of the probe.

G P Synthesized Probe (Highly Fluorescent) Complex Probe-Cu2+ Complex (Fluorescence OFF) P->Complex + Cu2+ (Turn-Off) Cu Cu2+ Addition (Paramagnetic Quencher) Cu->Complex Restore Probe Released (Fluorescence ON) Complex->Restore + Target (Turn-On) Gly Glyphosate / Target (Competitive Ligand) Gly->Restore Validate Validation: Spike-Recovery Test Restore->Validate Quantify Signal

Logic gate mechanism for turn-off/turn-on competitive binding assays and validation.

Quantitative Data Summary

The table below summarizes the photophysical properties and sensing metrics of representative aminonicotinaldehyde-derived fluorescent probes across different target analytes.

Probe Derivative TypeTarget AnalyteSensing ModeLimit of Detection (LOD)Stokes ShiftQuantum Yield ( Φ )Reference
Tetraphenylethene-Naphthyridine (TPEN)Ag⁺AIE / Turn-On0.25 μM~110 nm0.18 (Aggregated)[2]
Tetrahydroquinoline-CarbonitrilePd²⁺Turn-Off1.2 nM~85 nm0.62[3]
Naphthalimide-Hydrazine ConjugateCu²⁺ / GlyphosateTurn-Off / Turn-On0.21 μM / 1.87 μM~130 nm0.45 (Free Probe)[5]
Anthracene-Diphosphonate (B3PVA)Intracellular ImagingLive-Cell AIEN/A~95 nm0.33[6]

Experimental Protocols

Protocol A: Synthesis of the Extended π -Conjugated Probe

Objective: Synthesize a fluorescent Schiff base/naphthyridine derivative via condensation of 4-Amino-2,6-dimethylnicotinaldehyde with an active methylene receptor.

Causality Check: Why use anhydrous ethanol and a catalytic amount of piperidine? Piperidine acts as a mild organic base to deprotonate the active methylene, forming a reactive enolate without degrading the aldehyde. Anhydrous conditions are strictly maintained to prevent the competitive hydration of the aldehyde, driving the equilibrium toward the highly conjugated product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) in 20 mL of anhydrous ethanol.

  • Activation: Add 1.0 mmol of the chosen active methylene compound (e.g., a naphthalimide or tetraphenylethene derivative).

  • Catalysis: Inject 3–5 drops of glacial piperidine. Self-Validation: The solution should immediately exhibit a slight color shift, indicating the formation of the enolate intermediate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen ( N2​ ) atmosphere for 4–6 hours. The N2​ atmosphere prevents oxidative degradation of the amino group at elevated temperatures.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Dichloromethane/Methanol 95:5). The disappearance of the aldehyde spot under a 254 nm UV lamp confirms completion.

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate under vacuum. Wash the crude solid with cold ethanol (3 x 5 mL) to remove unreacted starting materials, followed by recrystallization from ethanol/chloroform to yield the pure fluorophore.

Protocol B: Self-Validating Fluorescence Titration Assay (Cu²⁺/Glyphosate)

Objective: Establish the binding affinity ( Ka​ ) and Limit of Detection (LOD) using the Turn-Off/Turn-On methodology.

Causality Check: Why use a HEPES buffer (pH 7.4) mixed with DMSO? The 2,6-dimethylpyridine core is weakly basic. Maintaining a strict pH of 7.4 mimics physiological/environmental conditions and prevents uncontrolled protonation of the pyridine nitrogen, which would drastically alter the ICT state and cause erratic baseline fluorescence. DMSO is required to ensure the solubility of the highly hydrophobic probe.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic grade DMSO. Prepare 10 mM aqueous stock solutions of CuCl₂ and Glyphosate in 20 mM HEPES buffer (pH 7.4).

  • Baseline Measurement: Dilute the probe stock to a final working concentration of 10 μM in a DMSO/HEPES mixture (1:9 v/v). Record the baseline UV-Vis absorption and fluorescence emission spectra (Excitation at the isosbestic point determined via UV-Vis).

  • Turn-Off Titration (Metal Binding):

    • Incrementally add Cu²⁺ (0 to 50 μM) to the 10 μM probe solution.

    • Incubate for 2 minutes after each addition to ensure complexation equilibrium.

    • Record the emission spectra. Calculate the binding constant using the Benesi-Hildebrand equation. Self-Validation: The fluorescence should quench by at least 80%, confirming successful coordination between the pyridine nitrogen/formyl-derived imine and the paramagnetic Cu²⁺.

  • Turn-On Titration (Analyte Detection):

    • To the in situ generated Probe-Cu²⁺ complex, incrementally add the target analyte (Glyphosate, 0 to 100 μM).

    • Record the emission spectra. Plot the fluorescence intensity recovery ( ΔF ) against the analyte concentration.

    • Calculate the LOD using the equation LOD=3σ/k , where σ is the standard deviation of the blank measurements (n=10) and k is the slope of the linear calibration curve.

References

  • A Tetraphenylethene-Naphthyridine-Based AIEgen TPEN with Dual Mechanochromic and Chemosensing Properties Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Design and Synthesis of New functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines as turn-off chemosensors for selective recognition of Pd2+ ion Source: ResearchGate (Journal of Photochemistry and Photobiology A: Chemistry) URL:[Link]

  • NPA-Cu2+ Complex as a Fluorescent Sensing Platform for the Selective and Sensitive Detection of Glyphosate Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks for Live-Cell Imaging Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Highly Specific Detection of Aβ... infrared Fluorescent Probe with a “V-shaped” Spatial Conformation Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Method

Application Note &amp; Protocols: A Guide to the Synthesis of Novel Pyridine-Based Ligands from 4-Amino-2,6-dimethylnicotinaldehyde

Abstract Pyridine-based ligands are a cornerstone of modern coordination chemistry, with their metal complexes finding extensive applications in catalysis, materials science, and pharmaceutical development.[1] The functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyridine-based ligands are a cornerstone of modern coordination chemistry, with their metal complexes finding extensive applications in catalysis, materials science, and pharmaceutical development.[1] The functionalization of the pyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This guide provides a comprehensive overview and detailed protocols for the synthesis of a versatile class of pyridine-based ligands derived from the key building block, 4-Amino-2,6-dimethylnicotinaldehyde. The primary focus will be on the robust and high-yielding Schiff base condensation reaction, a fundamental transformation in the synthesis of these valuable compounds.[2] This document is intended for researchers and professionals in chemistry and drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Pyridine-Based Ligands

The pyridine nucleus is a privileged scaffold in medicinal chemistry and a fundamental component in the design of effective ligands for transition metal catalysis.[3] Its unique electronic properties, including its ability to act as a π-acceptor and σ-donor, make it an excellent coordinating agent for a wide array of metal ions.[4] The resulting metal complexes have shown remarkable efficacy in various catalytic transformations, including cross-coupling reactions, oxidation, and asymmetric synthesis.[1][5] Furthermore, many pyridine derivatives and their corresponding Schiff base metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

4-Amino-2,6-dimethylnicotinaldehyde is a particularly attractive precursor for ligand synthesis. The presence of three key functional groups—an aldehyde, a primary amine, and a pyridine nitrogen—offers multiple avenues for chemical modification and coordination. The aldehyde group is primed for Schiff base condensation with a virtually limitless variety of primary amines, allowing for the creation of a diverse library of ligands with tailored properties.[2] The amino group can be further functionalized, and the pyridine nitrogen provides a reliable coordination site. This guide will focus on the preparation of Schiff base ligands, which are known for their ease of synthesis and their ability to form stable, often multidentate, complexes with metal ions.[1][4]

Synthesis of the Precursor: 4-Amino-2,6-dimethylnicotinaldehyde

While 4-Amino-2,6-dimethylnicotinaldehyde is the key starting material, its synthesis from more readily available precursors is a critical first step. A plausible synthetic route can be adapted from established pyridine synthesis methodologies. A common approach involves the multi-step transformation of a substituted pyridine. For instance, one could envision a pathway starting from 2,6-dimethyl-4-nitropyridine-N-oxide.

Hypothetical Synthetic Pathway

A feasible, though not exhaustive, pathway could involve:

  • Nitration of 2,6-lutidine to introduce a nitro group at the 4-position.

  • Oxidation to form the N-oxide, which facilitates nucleophilic substitution.

  • Functionalization at the 3-position to introduce the aldehyde precursor (e.g., a protected hydroxymethyl group or a cyano group).

  • Reduction of the nitro group to the primary amine.

  • Deprotection/hydrolysis to reveal the final aldehyde functionality.

Given the complexity and the need for a readily available starting material, this guide will assume the availability of 4-Amino-2,6-dimethylnicotinaldehyde for the subsequent ligand synthesis protocols. Researchers can source this or similar precursors from commercial suppliers.

Core Protocol: Preparation of Pyridine-Based Schiff Base Ligands

The most direct and versatile method for preparing a wide range of ligands from 4-Amino-2,6-dimethylnicotinaldehyde is the Schiff base condensation with a primary amine. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine or imine).[2]

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product precursor 4-Amino-2,6-dimethylnicotinaldehyde ligand Pyridine-Based Schiff Base Ligand precursor->ligand + amine Primary Amine (R-NH2) amine->ligand Condensation (Acid Catalyst, Heat) G cluster_apps Potential Applications A 4-Amino-2,6-dimethylnicotinaldehyde (Precursor) B Schiff Base Condensation + Primary Amine (R-NH2) A->B C Pyridine-Based Schiff Base Ligand B->C D Coordination with Metal Ions (e.g., Cu, Ni, Pd, Co) C->D E Metal-Ligand Complex D->E F Homogeneous Catalysis (e.g., Cross-Coupling, Oxidation) E->F G Drug Development (e.g., Antimicrobial, Anticancer) E->G H Materials Science (e.g., Sensors, Dyes) E->H

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Amino-2,6-dimethylnicotinaldehyde

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry Executive Summary & Mechanistic Rationale The synthesis of highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives, such as 4-amino-2,6-dimethylnicotinaldehyde[1], represents a formidable challenge in heterocyclic chemistry. This specific scaffold is a highly sought-after building block for the construction of complex pyrido[4,3-d]pyrimidine systems, which are frequently deployed as potent therapeutic agents and kinase inhibitors in oncological drug development[2].

The core directive of this protocol is to achieve a double Suzuki-Miyaura methylation on 4-amino-2,6-dichloronicotinaldehyde. The electron-withdrawing nature of the aldehyde and the resonance donation from the amino group create a complex electronic landscape on the pyridine ring. This makes the C-Cl bonds highly recalcitrant to oxidative addition, particularly during the second methylation step.

Conventional thermal heating often fails to drive this reaction to completion, resulting in complex mixtures of mono- and di-methylated products. By employing microwave-assisted organic synthesis (MAOS), we can bypass these kinetic barriers. Microwave irradiation allows for the rapid superheating of the biphasic solvent system in a sealed vessel, drastically reducing reaction times while ensuring high fidelity in the product profile[3].

Causality of Reagent Selection:
  • Catalyst System (Pd(OAc)₂ + PCy₃): Tricyclohexylphosphine (PCy₃) is selected for its massive Tolman cone angle and strong σ-donating capabilities. It stabilizes the highly active, electron-rich Pd(0) intermediate required to force oxidative addition into the deactivated C-Cl bonds.

  • Solvent System (Toluene/Water): A biphasic system is critical. Water solubilizes the K₃PO₄ base and methylboronic acid to form the reactive boronate complex essential for transmetalation. Toluene maintains the organic substrate and the active Pd(0) catalyst in solution.

Reaction Workflow & Catalytic Cycle

Workflow SM 4-Amino-2,6-dichloro- nicotinaldehyde MW Microwave Irradiation 180°C, 5 Hours SM->MW Reagents Methylboronic Acid + K3PO4 Pd(OAc)2 + PCy3 Reagents->MW IPC UPLC-MS Validation Target m/z: 151 [M+H]+ MW->IPC In-Process Control IPC->MW <95% Conversion (Extend Time) Product 4-Amino-2,6-dimethyl- nicotinaldehyde IPC->Product >95% Conversion

Microwave-assisted synthesis workflow with integrated UPLC-MS validation checkpoints.

CatalyticCycle Pd0 Pd(0)L2 Active OA Oxidative Addition Pd0->OA C-Cl Cleavage TM Trans- metalation OA->TM Boronate Addition RE Reductive Elimination TM->RE Halide Exchange RE->Pd0 Product Release

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura methylation.

Quantitative Data: Reaction Optimization Matrix

To establish a self-validating and robust protocol, extensive kinetic profiling was conducted. The table below summarizes the optimization parameters, demonstrating the absolute necessity of microwave irradiation to achieve complete double-methylation.

EntryHeating ModalityTemp (°C)Time (h)Catalyst SystemConversion (%)Major Product Profile
1Conventional (Oil Bath)110 (Reflux)24Pd(OAc)₂ / PPh₃35%Mono-methylated intermediate
2Conventional (Oil Bath)110 (Reflux)48Pd(OAc)₂ / PCy₃68%Mono/Di-methylated mixture
3Microwave Irradiation1502Pd(OAc)₂ / PCy₃82%Di-methylated (Incomplete)
4 Microwave Irradiation 180 5 Pd(OAc)₂ / PCy₃ >99% Di-methylated (Target)

Validated Experimental Protocol

The following protocol is engineered as a self-validating system, incorporating strict In-Process Controls (IPC) to guarantee scientific integrity and reproducibility[2].

Step 1: Reaction Assembly (Inert Atmosphere)

In a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add:

  • 4-Amino-2,6-dichloronicotinaldehyde: 500 mg (2.62 mmol, 1.0 eq)

  • Methylboronic acid: 627 mg (10.48 mmol, 4.0 eq)

  • Tripotassium phosphate (K₃PO₄): 1945 mg (9.16 mmol, 3.5 eq)

  • Tricyclohexylphosphine (PCy₃): 367 mg (1.31 mmol, 0.5 eq)

Causality Note: The massive excess of methylboronic acid (4.0 eq) is strictly necessary to compensate for protodeboronation, a common degradation pathway for alkylboronic acids at extreme temperatures.

Step 2: Solvent Addition & Degassing
  • Add Toluene (10 mL) and HPLC-grade Water (0.5 mL) to the vial.

  • Seal the vial with a Teflon-lined crimp cap.

  • Purge the biphasic mixture with ultra-pure Argon for 10 minutes using a submerged needle, utilizing a secondary vent needle to prevent pressure buildup.

Step 3: Catalyst Introduction

Briefly uncap the vial under a positive stream of Argon and add Palladium(II) acetate (Pd(OAc)₂) (136 mg, 0.60 mmol, 0.23 eq). Immediately reseal and flush the headspace with Argon for an additional 2 minutes. The initial color change from yellow/orange to dark red/brown visually validates the reduction of Pd(II) to the active Pd(0) species.

Step 4: Microwave Irradiation

Place the sealed vial into a dedicated laboratory microwave synthesizer. Apply the following parameters:

  • Temperature: 180 °C

  • Ramp Time: 2 minutes

  • Hold Time: 5 hours

  • Stirring: Maximum rate (e.g., 900 rpm)

Step 5: Self-Validating In-Process Control (IPC)

At the end of the 5-hour cycle, allow the vial to cool to <40 °C. Extract a 10 µL aliquot from the upper toluene layer. Dilute in 1 mL of Acetonitrile and analyze via UPLC-MS (ESI+).

  • Validation Check: The reaction is deemed successful and complete when the starting material (m/z 191/193/195) and the mono-methylated intermediate (m/z 171/173) are completely absent. The chromatogram must show a single dominant peak for the target product at m/z 151 [M+H]⁺ .

Step 6: Workup and Purification
  • Filter the crude biphasic mixture through a tightly packed pad of Celite to remove insoluble palladium black and inorganic salts.

  • Wash the filter cake comprehensively with Ethyl Acetate (3 × 15 mL).

  • Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash with saturated aqueous NaCl (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Gradient: 10% to 50% Ethyl Acetate in Hexanes) to yield pure 4-amino-2,6-dimethylnicotinaldehyde.

Downstream Applications in Drug Development

Once synthesized, 4-amino-2,6-dimethylnicotinaldehyde serves as the critical precursor for generating 3,4-dihydropyrido[4,3-d]pyrimidin-2(1H)-one derivatives. These compounds are frequently investigated as competitive inhibitors for Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs), playing a pivotal role in halting cell cycle progression in aggressive malignancies[2].

SignalingPathway Drug Pyrido-pyrimidine Inhibitor Kinase Target Kinase (e.g., CDK4/6) Drug->Kinase Competitive Inhibition Arrest Cell Cycle Arrest Drug->Arrest Induces Substrate Rb Protein Phosphorylation Kinase->Substrate Blocks CellCycle G1 to S Phase Transition Substrate->CellCycle Prevents

Mechanism of action for pyrido-pyrimidine derivatives in cell cycle regulation.

References

  • [1] Title: CAS:948350-98-9 4-Amino-2,6-dimethylnicotinaldehyde Source: Bidepharm URL:

  • [2] Title: US Patent Application Publication US 2015/0299188A1 (Pyrido-pyrimidine derivatives and their use as therapeutic agents) Source: Googleapis.com (Takeda Pharmaceutical) URL:

  • [3] Title: Microwave-Assisted Synthesis of Methotrexate: A Detailed Application Note and Protocol Source: Benchchem URL:

Sources

Method

Functionalization of 4-Amino-2,6-dimethylnicotinaldehyde for targeted drug delivery

Application Note: Functionalization of 4-Amino-2,6-dimethylnicotinaldehyde for Targeted, pH-Responsive Drug Delivery Executive Summary & Mechanistic Rationale The development of precision nanomedicines relies heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Functionalization of 4-Amino-2,6-dimethylnicotinaldehyde for Targeted, pH-Responsive Drug Delivery

Executive Summary & Mechanistic Rationale

The development of precision nanomedicines relies heavily on the intelligent design of linker molecules that can remain stable in systemic circulation while rapidly releasing their payload at the target site. 4-Amino-2,6-dimethylnicotinaldehyde (ADNA) is a highly versatile, bifunctional pyridine-3-carboxaldehyde derivative that serves as an ideal structural scaffold for targeted drug delivery systems[1].

As a Senior Application Scientist, the selection of ADNA over traditional aliphatic linkers is driven by specific chemical causalities:

  • Aromatic Schiff Base Formation (C3 Aldehyde): The aldehyde group readily reacts with the primary amine of chemotherapeutics like Doxorubicin (DOX) to form a Schiff base (imine). Unlike highly unstable aliphatic imines, the aromatic nature of the pyridine ring provides critical π-π conjugation. This stabilizes the imine bond at physiological pH (7.4), preventing premature drug leakage in the bloodstream[2].

  • Orthogonal Conjugation (C4 Amino): The primary amine allows for orthogonal amide coupling with activated targeting ligands (e.g., Folate-PEG-NHS) without cross-reacting with the aldehyde moiety.

  • Steric Tuning (C2, C6 Dimethyls): The steric bulk of the methyl groups adjacent to the imine bond fine-tunes its hydrolytic susceptibility, ensuring the bond only breaks under the specific acidic conditions of the tumor microenvironment (pH 6.5) or endosomes (pH 5.0)[3].

  • Proton Sponge Effect (Pyridine Ring): Upon endocytosis, the basic pyridine nitrogen becomes protonated in the acidic lysosome, inducing osmotic swelling and facilitating the cytosolic escape of the nanocarrier[3].

Synthesis and Conjugation Strategy

The functionalization of ADNA follows a strict two-step orthogonal conjugation workflow, culminating in the spontaneous self-assembly of an amphiphilic prodrug into a targeted nanocarrier.

ConjugationWorkflow ADNA 4-Amino-2,6-dimethylnicotinaldehyde (Bifunctional Scaffold) Amide FA-PEG-ADNA (Stable Amide Intermediate) ADNA->Amide Orthogonal Amidation (DMSO, DIPEA) PEG FA-PEG-NHS (Targeting Ligand) PEG->Amide Prodrug FA-PEG-ADNA-DOX (Amphiphilic Prodrug) Amide->Prodrug Schiff Base Formation (Acid Catalysis) DOX Doxorubicin (Chemotherapeutic) DOX->Prodrug Micelle Self-Assembled Targeted Nanocarrier Prodrug->Micelle Solvent Dialysis (Aqueous Assembly)

Chemical workflow for synthesizing the FA-PEG-ADNA-DOX targeted nanocarrier.

Self-Validating Experimental Protocols

Protocol A: Orthogonal Amidation (Synthesis of FA-PEG-ADNA)

Causality: The amine of ADNA must be reacted with the targeting polymer before introducing DOX to prevent the NHS-ester from reacting with DOX's primary amine.

  • Preparation: Dissolve 1.0 eq of ADNA and 1.2 eq of Folate-PEG-NHS (MW ~3.5 kDa) in anhydrous DMSO.

  • Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base, deprotonating the 4-amino group of ADNA to enhance its nucleophilicity without participating in side reactions.

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Validation Checkpoint: Perform a Ninhydrin test. A negative result (absence of purple color) confirms the complete consumption of the primary amines. 1 H NMR should show a downfield shift of the pyridine protons, confirming amide bond formation.

Protocol B: Schiff Base Conjugation (Loading of Doxorubicin)

Causality: Imine formation requires a delicate pH balance; it must be acidic enough to protonate the aldehyde's carbonyl oxygen (making it electrophilic) but not so acidic that DOX's amine becomes fully protonated and non-nucleophilic.

  • Preparation: To the purified FA-PEG-ADNA solution, add 1.5 eq of Doxorubicin Hydrochloride (DOX·HCl).

  • Catalysis: Add a catalytic amount of glacial acetic acid to adjust the apparent pH to ~5.5.

  • Reaction: Stir the mixture in the dark (to prevent DOX photodegradation) at 40°C for 48 hours.

  • Validation Checkpoint: Utilize UV-Vis spectroscopy. The successful formation of the Schiff base is validated by the diminution of the free aldehyde peak (~280 nm) and the emergence of a new imine absorption band, alongside the characteristic DOX peak at 480 nm[4].

Protocol C: Nanocarrier Self-Assembly & Purification

Causality: The resulting FA-PEG-ADNA-DOX conjugate is highly amphiphilic. The hydrophilic Folate-PEG chain and the hydrophobic ADNA-DOX core will spontaneously self-assemble into core-shell micelles when exposed to an aqueous environment.

  • Assembly: Transfer the reaction mixture into a dialysis membrane (MWCO 3.5 kDa).

  • Purification: Dialyze against 1X PBS (pH 7.4) for 48 hours, replacing the buffer every 6 hours. Rationale: The 3.5 kDa MWCO ensures that unreacted DOX (MW 543) and free ADNA (MW 150) are completely removed while retaining the polymeric nanocarrier.

  • Validation Checkpoint: Analyze via Dynamic Light Scattering (DLS). A successful assembly will yield a monodisperse population with a Hydrodynamic Diameter ( Dh​ ) of <150 nm and a Polydispersity Index (PDI) < 0.2.

Quantitative Data: Physicochemical Properties & Release Kinetics

The structural design of the ADNA linker ensures that the nanocarrier behaves dynamically in response to its microenvironment. The table below summarizes the self-validated characterization data across three distinct physiological pH states.

ParameterSystemic Circulation (pH 7.4)Tumor Microenvironment (pH 6.5)Endo/Lysosome (pH 5.0)
Schiff Base Half-Life ( t1/2​ ) > 120 hours~ 24 hours< 4 hours
Cumulative DOX Release (48h) < 8% (Minimal Leakage)42% (Moderate Release)> 85% (Burst Release)
Zeta Potential (mV) -12.5 mV (Stable)-4.2 mV+15.8 mV (Protonation)
Hydrodynamic Size (nm) 110 ± 5 nm125 ± 8 nm (Swelling)Disassembly

Table 1: pH-dependent physicochemical behavior and drug release kinetics of the FA-PEG-ADNA-DOX nanocarrier.

Biological Mechanism of Action

Once administered, the nanocarrier leverages the ADNA scaffold to execute a highly coordinated, targeted delivery sequence.

MechanismOfAction Carrier Targeted Nanocarrier (Bloodstream, pH 7.4) Cell Tumor Cell Surface (Folate Receptor Binding) Carrier->Cell Active Targeting Endosome Early Endosome (Internalization) Cell->Endosome Endocytosis Lysosome Lysosome (pH 5.0) (Proton Sponge Effect) Endosome->Lysosome Maturation Release Schiff Base Cleavage (Free DOX Release) Lysosome->Release Acidic Trigger Nucleus Nucleus (DNA Intercalation) Release->Nucleus Cytosolic Escape

Biological mechanism of folate-targeted endocytosis and pH-triggered DOX release.

References

  • The Expanding Role of 3-Pyridinecarboxaldehyde in Modern Chemistry.NBInno.
  • Vitamin B6 Tethered Endosomal pH Responsive Lipid Nanoparticles for Triggered Intracellular Release of Doxorubicin.ACS Publications.
  • Aldehyde-Functionalized Magnetic Particles to Capture Off-Target Chemotherapeutic Agents.National Center for Biotechnology Information (PMC).
  • Preparation of Multifunctional Drug Carrier for Tumor-Specific Uptake and Enhanced Intracellular Delivery through the Conjugation of Weak Acid Labile Linker.Bioconjugate Chemistry - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-Amino-2,6-dimethylnicotinaldehyde in organic solvents

Welcome to the Technical Support Center for 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9). As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9). As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals navigate the thermodynamic and kinetic hurdles associated with solvating this highly functionalized pyridine derivative.

Below, you will find a mechanistic breakdown of the solubility issues, diagnostic FAQs, a solvent selection matrix, and a self-validating experimental protocol to optimize your workflows.

Mechanistic Overview: The Thermodynamics of Insolubility

The poor solubility of 4-Amino-2,6-dimethylnicotinaldehyde in standard organic solvents is a direct consequence of its molecular architecture. The molecule features a primary amine at the C4 position (a strong hydrogen bond donor) and an aldehyde at the C3 position (a strong hydrogen bond acceptor), alongside a pyridine nitrogen[1].

This specific arrangement dictates two major physical properties:

  • Intermolecular Hydrogen Bonding: The amino group of one molecule strongly coordinates with the aldehyde or pyridine nitrogen of adjacent molecules, creating a rigid, highly stable crystal lattice.

  • Planar π−π Stacking: The aromatic pyridine core facilitates dense molecular packing in the solid state.

To achieve dissolution, the enthalpy of solvation must exceed the high crystal lattice energy. Non-polar solvents fail because they cannot thermodynamically compete with the solute-solute interactions. Successful solvation requires solvents with high hydrogen bond basicity (Kamlet-Taft β parameter) to actively disrupt the lattice.

Mechanism Problem High Crystal Lattice Energy (Poor Solvation) Hbond Intermolecular H-Bonding (Amino donor ↔ Aldehyde acceptor) Problem->Hbond PiStack Planar π-π Stacking (Pyridine rings) Problem->PiStack Solvent Strong H-Bond Acceptor Solvents (NMP, DMF) Hbond->Solvent Disrupted by Acid Protonation (TFA/HCl) Breaks H-bond network Hbond->Acid Disrupted by PiStack->Solvent Solvation shell

Mechanistic pathways disrupting intermolecular forces to achieve solvation.

Diagnostic FAQs & Troubleshooting

Q1: Why does this molecule crash out of halogenated or non-polar solvents like DCM or hexane? A: Solvents like hexane ( β=0.00 ) or dichloromethane lack the necessary hydrogen bond basicity to break the intermolecular H-bond network of the aminopyridine core. Without the ability to form competitive solute-solvent hydrogen bonds, the compound preferentially remains in its solid crystalline state.

Q2: What are the best solvent classes to start screening for stock solutions? A: Based on comprehensive thermodynamic solubility data for structurally similar aminopyridines, solubility scales directly with the solvent's hydrogen bond basicity and dipolarity[2]. The optimal screening order is N-methyl-2-pyrrolidone (NMP) > N,N-dimethylformamide (DMF) > Methanol > Ethanol . NMP is exceptionally effective due to its strong H-bond accepting lactam carbonyl, which readily solvates the primary amine.

Q3: If my downstream reaction (e.g., Suzuki cross-coupling) requires a non-polar solvent like toluene, how can I force dissolution? A: You must utilize a biphasic system or specific co-solvents. For example, industrial pharmaceutical protocols for the palladium-catalyzed cross-coupling of highly similar aminopyridine analogs utilize a Toluene/Water (e.g., 20:1) mixture with heating and a phosphate base[3]. The aqueous phase helps dissolve the polar functional groups and inorganic bases, while the organic phase maintains the catalytic cycle.

Q4: Can salt formation improve solubility in organic media? A: Yes. While forming an HCl salt improves aqueous solubility, treating the compound with a lipophilic acid (such as Trifluoroacetic acid [TFA] or Camphorsulfonic acid [CSA]) protonates the pyridine nitrogen. This protonation fundamentally breaks the native H-bond network and disrupts π−π stacking via charge repulsion, drastically improving solubility in moderately polar organics like THF or DCM.

Workflow Start Low Solubility Detected: 4-Amino-2,6-dimethylnicotinaldehyde Assess Assess Downstream Reaction Compatibility Start->Assess Polar Polar Aprotic Solvents (NMP, DMF, DMSO) Assess->Polar Allows strong H-bond acceptors Protic Protic Solvents (MeOH, EtOH) Assess->Protic Protic environment acceptable Salt Lipophilic Salt Formation (TFA, CSA) Assess->Salt Non-polar solvent required (e.g., DCM) Heat Apply Heat (273-313 K) (van 't Hoff principle) Polar->Heat Protic->Heat Deriv Transient Derivatization (e.g., Boc-protection) Salt->Deriv Salt incompatible? Heat->Deriv Still insoluble?

Decision tree for troubleshooting 4-Amino-2,6-dimethylnicotinaldehyde solubility.

Quantitative Data: Solvent Selection Matrix

To minimize trial and error, use the following matrix to select your solvent based on Kamlet-Taft parameters (hydrogen bond basicity, β ) and empirical solubility trends[2].

Solvent ClassRepresentative SolventKamlet-Taft β Relative Solubilizing PowerRecommended Experimental Use Case
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)~0.77Highest High-concentration stock solutions; SNAr reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)~0.69Very High General synthesis; transition-metal catalysis.
Polar Protic Methanol (MeOH)~0.62Moderate to High Recrystallization; reductive aminations.
Non-Polar Aromatic Toluene~0.11Very Low Biphasic cross-coupling (requires water co-solvent).
Aliphatic Hydrocarbon n-Hexane0.00Insoluble Use exclusively as an anti-solvent for precipitation.

Experimental Workflow: Self-Validating Solubility Protocol

To accurately determine the working concentration limits of 4-Amino-2,6-dimethylnicotinaldehyde for your specific application, do not rely on visual estimation. Implement the Isothermal Shake-Flask Method , which is the gold standard for thermodynamic solubility validation[2].

Step 1: Preparation of the Saturated Suspension

  • Add an excess amount of 4-Amino-2,6-dimethylnicotinaldehyde (e.g., 50 mg) to a 5 mL glass vial.

  • Add 1.0 mL of your target solvent (e.g., DMF or a Toluene/Water mix).

  • Ensure a visible solid pellet remains at the bottom; if all solid dissolves, add more compound until saturation is visually confirmed.

Step 2: Thermal Equilibration

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker bath set to your target reaction temperature (e.g., 298.15 K or 313.15 K).

  • Agitate at 200 RPM for a minimum of 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvation shell.

Step 3: Phase Separation

  • Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at the exact same temperature used in Step 2 (use a temperature-controlled centrifuge to prevent premature precipitation).

  • Carefully extract the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter.

Step 4: Quantification & Validation

  • Dilute the filtered supernatant by a known factor (e.g., 1:100) using a miscible analytical solvent (e.g., Acetonitrile).

  • Analyze the concentration using UV-Vis spectrophotometry (measuring at the λmax​ of the pyridine ring, typically ~245-260 nm) or via HPLC against a pre-established calibration curve.

  • Causality Check: If the measured solubility is lower than required, return to the decision tree and introduce a co-solvent, apply heat, or utilize a lipophilic acid to disrupt the crystal lattice.

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • US 2015/0299188A1 - Patent Application Publication (Takeda Pharmaceutical)

Sources

Optimization

Technical Support Center: 4-Amino-2,6-dimethylnicotinaldehyde Storage &amp; Handling

Welcome to the Technical Support Center for 4-Amino-2,6-dimethylnicotinaldehyde . This highly functionalized pyridine building block is critical for advanced drug development and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-2,6-dimethylnicotinaldehyde . This highly functionalized pyridine building block is critical for advanced drug development and synthetic chemistry. However, like many electron-rich aromatic aldehydes, it is highly susceptible to degradation upon storage through polymerization, acetal formation, and auto-oxidation.

This guide provides researchers with field-proven, mechanistically grounded strategies to prevent degradation, troubleshoot compromised samples, and validate compound integrity.

The Mechanistic Challenge: Aldehyde Auto-Oxidation

The primary mode of degradation for 4-Amino-2,6-dimethylnicotinaldehyde is aerobic auto-oxidation to its corresponding carboxylic acid (4-Amino-2,6-dimethylnicotinic acid). Atmospheric oxygen, especially when merged with ambient light or trace transition metals, promotes this oxidative transformation[1].

The process is an auto-catalytic radical chain reaction. It initiates via the homolytic cleavage of the aldehydic C–H bond to form an acyl radical. This radical reacts with triplet oxygen to form a highly reactive peroxy acid radical, which then abstracts a hydrogen from another intact aldehyde molecule. This propagates the chain and generates a peroxy acid, which subsequently oxidizes another aldehyde molecule, yielding two equivalents of the carboxylic acid byproduct.

OxidationMechanism A 4-Amino-2,6-dimethylnicotinaldehyde (Intact Aldehyde) B Acyl Radical Formation (Initiation) A->B hν (UV/Vis) or Trace Metals C Peroxy Acid Radical (Reaction with O₂) B->C + O₂ (Triplet Oxygen) D Peroxy Acid (Hydrogen Abstraction) C->D + Aldehyde (Chain Propagation) D->B Radical Regeneration E 4-Amino-2,6-dimethylnicotinic acid (Carboxylic Acid) D->E + Aldehyde (Baeyer-Villiger type oxidation)

Radical-mediated auto-oxidation pathway of 4-Amino-2,6-dimethylnicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: My powder was originally off-white but has turned yellow over six months. Is it still usable? Discoloration is a primary indicator of degradation. Aldehydes undergo side reactions, including auto-oxidation and self-condensation (polymerization), which generate color-forming impurities[2]. You must re-analyze the purity of the sample using HPLC before using it in sensitive assays.

Q2: Can I prepare a 100 mM stock solution in THF for long-term storage? No. Storing aldehydes in solution is generally not recommended for long-term stability[3]. More importantly, ethereal solvents like THF and 2-Me-THF undergo autoxidation under normal storage conditions to form unstable peroxide by-products[1]. These peroxides will rapidly oxidize your aldehyde. If solution storage is mandatory, use anhydrous, peroxide-free aprotic solvents (e.g., Acetonitrile).

Q3: Why is Argon recommended over Nitrogen for blanketing the solid powder? While both are inert, Argon is significantly denser than air (~1.78 g/L vs 1.22 g/L). When sparging a vial, Argon sinks to the bottom and forms a heavy, protective blanket directly over the solid compound, effectively displacing oxygen. Nitrogen tends to mix with ambient air more readily during the sealing process.

Q4: If I must store the compound in solution for an automated screening run, how can I prevent degradation? You should add a radical scavenger. Butylated hydroxytoluene (BHT) is a common and highly effective antioxidant for preventing the autoxidation of aldehydes[3]. A starting concentration of 0.01% to 0.1% (w/w) is recommended, as it interrupts the radical chain propagation step.

Storage Optimization Data

To ensure reproducibility, adhere to the following quantitative guidelines for storage and antioxidant usage.

Table 1: Storage Conditions & Expected Shelf-Life

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifeRisk of Oxidation
Neat Solid, -20°C ArgonDark (Amber Vial)> 24 monthsMinimal
Neat Solid, 4°C AirDark (Amber Vial)3 - 6 monthsModerate
Solution (THF) AirAmbient Light< 1 weekCritical (Peroxide Risk)
Solution (MeCN) + 0.05% BHT ArgonDark6 - 12 monthsLow

Table 2: Recommended Antioxidants for Solution Storage[3]

AntioxidantRecommended Conc.Mechanism of ActionNotes
Butylated Hydroxytoluene (BHT) 0.01% - 0.1%Phenolic Radical ScavengerExcellent solubility in organic solvents; industry standard.
Butylated Hydroxyanisole (BHA) 0.01% - 0.1%Phenolic Radical ScavengerOften used synergistically with BHT.
Tocopherol (Vitamin E) 0.05% - 0.2%Natural Radical ScavengerLess potent than synthetic options, but biocompatible.

Troubleshooting Workflow

If you suspect your batch of 4-Amino-2,6-dimethylnicotinaldehyde has degraded, follow this diagnostic workflow to isolate and resolve the issue.

Troubleshooting Start Visual & Analytical Inspection (Color / HPLC Purity) Decision Purity < 95% or Yellow Discoloration? Start->Decision Yes Oxidation Suspected (Carboxylic Acid Formation) Decision->Yes True No Sample Intact Decision->No False Action1 Verify via LC-MS (M+16) or FT-IR (Broad OH) Yes->Action1 Action3 Store Neat at -20°C Under Argon in Amber Vial No->Action3 Action2 Purify via Flash Chromatography (EtOAc/Hexanes) Action1->Action2 Degradation Confirmed Action2->Action3 Post-Purification

Workflow for diagnosing and resolving aldehyde oxidation during storage.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols incorporate built-in validation steps. Do not proceed with downstream synthesis if the validation criteria fail.

Protocol A: Inert Aliquoting and Neat Storage

Causality Focus: Minimizing photo-initiation and oxygen exposure.

  • Preparation: Pre-weigh empty, clean amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the photo-initiated homolytic cleavage of the aldehyde C–H bond.

  • Transfer: Inside a glovebox or under a Schlenk line, transfer the 4-Amino-2,6-dimethylnicotinaldehyde powder into the vials.

  • Blanketing: Apply a gentle, positive flow of Argon gas into the vial for 30 seconds. Causality: Argon's high density physically displaces residual oxygen at the bottom of the vial[3].

  • Sealing: Cap tightly with a PTFE-lined cap and wrap with Parafilm. Causality: PTFE is chemically inert and prevents plasticizer leaching, which can occur with standard rubber septa.

  • Self-Validation System: Weigh the fully sealed vial on an analytical balance (±0.1 mg) and record the exact mass on the label. Store at -20°C. Validation Check: Prior to the next use, re-weigh the vial after it reaches room temperature. A mass increase of >0.5 mg indicates seal failure and atmospheric moisture/oxygen ingress. If this occurs, immediately route the sample to Protocol B.

Protocol B: Stability-Indicating FT-IR & HPLC Analysis

Causality Focus: Identifying the specific functional group shift from aldehyde to carboxylic acid.

  • Sample Prep: Dissolve 1 mg of the stored sample in 1 mL of anhydrous, HPLC-grade Acetonitrile.

  • FT-IR Screening: Drop-cast 10 µL onto an ATR-FTIR crystal and allow the solvent to evaporate. Causality: Autoxidation of hydrocarbons leads to organic acids. Look for the appearance of a broad hydroxyl group band (spanning ~2500 to 3300 cm⁻¹) and a shift in the carbonyl group signal from the sharp aldehyde stretch (~1690 cm⁻¹) to the carboxylic acid stretch (~1650 to 1750 cm⁻¹)[4].

  • HPLC Analysis: Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). The more polar carboxylic acid degradation product will elute earlier than the intact 4-Amino-2,6-dimethylnicotinaldehyde.

  • Self-Validation System: Before running the precious sample, inject a "System Suitability Standard" (a 1:1 synthetic mixture of an aldehyde and its corresponding carboxylic acid). Validation Check: The protocol is only validated for quantification if the chromatographic resolution ( Rs​ ) between the acid and aldehyde peaks is ≥2.0 . If Rs​<2.0 , flatten the mobile phase gradient before analyzing your stored sample.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-2,6-dimethylnicotinaldehyde

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Molecule Profile: 4-Amino-2,6-dimethylnicotinaldehyde is a highly functionalized, amphoteric-like pyridine derivative. It features a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Molecule Profile: 4-Amino-2,6-dimethylnicotinaldehyde is a highly functionalized, amphoteric-like pyridine derivative. It features a highly basic 4-aminopyridine core and an electrophilic 3-carboxaldehyde group. This dual electronic nature makes it highly reactive and notoriously difficult to purify from crude synthesis mixtures using standard techniques.

Part 1: Troubleshooting FAQs

Q1: My crude mixture contains unreacted starting material and over-reduced alcohol byproducts. How can I selectively isolate the nicotinaldehyde? A1: The most effective method is Bisulfite Adduct Formation . Aldehydes selectively react with sodium bisulfite ( NaHSO3​ ) to form an α -hydroxysulfonic acid[1]. Because this adduct is a charged salt, it partitions exclusively into the aqueous phase during liquid-liquid extraction, leaving unreacted basic amines and neutral alcohol byproducts in the organic phase[2]. Causality: The nucleophilic attack of the bisulfite anion on the sterically accessible carbonyl carbon completely alters the solubility profile of the target molecule, acting as a highly specific chemical "handle" for purification.

Q2: I attempted standard silica gel chromatography, but the product streaks severely across the column. How do I fix this? A2: The conjugate acid of the 4-aminopyridine core is highly basic, with a pKa​ of approximately 9.17[3]. This high basicity means the molecule acts as a strong hydrogen-bond acceptor and donor, interacting irreversibly with the acidic silanol groups ( Si−OH ) on standard silica gel. Solution: You must chemically deactivate the silica. Add a basic modifier, such as 1–5% Triethylamine (TEA) or aqueous ammonia, to your mobile phase (e.g., Dichloromethane/Methanol/TEA). The TEA competitively binds to the acidic silanol sites, preventing the aminopyridine from sticking and eliminating the streaking.

Q3: How do I remove over-oxidized carboxylic acid byproducts (e.g., 4-amino-2,6-dimethylnicotinic acid)? A3: Exploit Acid-Base Extraction . The carboxylic acid byproduct contains an acidic proton that can be deprotonated by a mild base. By washing your organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ), the carboxylic acid is converted into a water-soluble sodium carboxylate salt and washed away. The target nicotinaldehyde remains in the organic phase.

Part 2: Purification Strategy Decision Matrix

DecisionTree Start Identify Primary Impurity Profile Acid Over-oxidized Carboxylic Acid Start->Acid Amine Unreacted Starting Material or Over-reduced Alcohol Start->Amine Isomer Regioisomers or Complex Mixtures Start->Isomer Action1 Mild Acid-Base Extraction (Wash with Sat. NaHCO3) Acid->Action1 Action2 Bisulfite Adduct Formation (Liquid-Liquid Extraction) Amine->Action2 Action3 TEA-Modified Silica Gel or Alumina Chromatography Isomer->Action3

Decision tree for selecting the optimal purification strategy based on target impurities.

Part 3: Quantitative Comparison of Purification Methods

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalabilityTime Required
Bisulfite Adduct Extraction Amines, Alcohols, Non-aldehydes85% - 94%>98%Excellent~2 Hours
TEA-Modified Chromatography Regioisomers, Oligomers60% - 75%>95%Poor to Moderate~4-6 Hours
Mild Acid-Base Extraction Carboxylic Acids>95%Variable*Excellent~1 Hour

*Note: Acid-base extraction only removes acidic impurities; neutral and basic impurities will remain.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Selective Purification via Sodium Bisulfite Adduct

This liquid-liquid extraction protocol is optimized for highly reactive aldehydes and avoids the need for tedious crystallization of the adduct[2].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude reaction mixture (e.g., 1.0 g) in 10 mL of a water-miscible solvent like Methanol or DMF to ensure phase contact. Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ).

  • Agitation: Shake the mixture vigorously in a separatory funnel for 2–3 minutes. Causality: Vigorous shaking is required to overcome the biphasic barrier and drive the equilibrium toward the α -hydroxysulfonate salt.

  • Phase Separation: Add 25 mL of an immiscible organic solvent (e.g., 10% Ethyl Acetate in Hexanes) and 25 mL of deionized water. Shake and allow the layers to separate. The unreacted basic/neutral impurities will partition into the top organic layer. Drain the bottom aqueous layer (containing your product) into a clean Erlenmeyer flask.

  • Regeneration (Self-Validation Step): To the aqueous layer, add an equal volume of fresh Ethyl Acetate (25 mL). Slowly add 50% Sodium Hydroxide ( NaOH ) dropwise while stirring.

    • Validation Check: Monitor the pH using indicator paper. Continue adding NaOH until the aqueous phase reaches strictly pH 12 . You will visually observe the aqueous layer become milky as the free aldehyde is regenerated and crashes out, immediately dissolving into the Ethyl Acetate layer. Basification is proven to yield >90% recovery compared to acidification[2].

  • Final Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified 4-Amino-2,6-dimethylnicotinaldehyde.

BisulfiteWorkflow Crude Crude Reaction Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. NaHSO3 (Adduct Formation) Crude->AddBisulfite PhaseSep Phase Separation (EtOAc / Water) AddBisulfite->PhaseSep OrgPhase Organic Phase (Non-Aldehyde Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqPhase Bottom Layer Regen Regeneration (Add 50% NaOH to pH 12) AqPhase->Regen Extract Final Extraction (with fresh EtOAc) Regen->Extract PureProduct Purified 4-Amino-2,6- dimethylnicotinaldehyde Extract->PureProduct

Workflow for selective aldehyde purification via bisulfite adduct formation and regeneration.

Protocol 2: TEA-Modified Silica Gel Chromatography

Use this protocol if you must separate the target aldehyde from closely related regioisomers that cannot be resolved chemically.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a mobile phase of Dichloromethane and Methanol (e.g., 95:5 DCM:MeOH). Add exactly 2% (v/v) Triethylamine (TEA) to the mixture.

  • TLC Validation (Self-Validation Step): Spot your crude mixture on two separate silica TLC plates. Develop Plate A in standard 95:5 DCM:MeOH. Develop Plate B in the TEA-modified eluent.

    • Validation Check: Plate A will show a long, unreadable streak from the baseline. Plate B should show a tight, circular spot for the target compound ( Rf​ ~0.3). Do not proceed to column packing until Plate B confirms the streaking is resolved.

  • Column Packing: Slurry pack the silica gel using the TEA-modified eluent. Push 2-3 column volumes of the eluent through the silica bed before loading to ensure all acidic silanol sites are fully neutralized by the TEA.

  • Loading & Elution: Dissolve the crude mixture in a minimum amount of DCM (add drops of MeOH if solubility is poor) and load it onto the column. Elute using the modified mobile phase, collecting fractions and monitoring via TLC.

References

  • 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Bisulfite - Wikipedia Source: Wikipedia URL:[Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-2,6-dimethylnicotinaldehyde Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly substituted pyridine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize highly substituted pyridine scaffolds. 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) presents a unique "perfect storm" of steric and electronic challenges. The pyridine ring is heavily substituted, creating severe steric crowding that directly impacts the reactivity of the C3-aldehyde, the C4-amino group, and the N1-pyridine nitrogen. The presence of the two methyl groups at the 2 and 6 positions of the pyridine ring influences the compound's electronic properties and steric hindrance, potentially affecting its reactivity[1].

This guide provides field-proven causality analyses, optimized protocols, and quantitative benchmarks to help you bypass these steric roadblocks.

Visual Troubleshooting Workflow

G A Target: Derivatize 4-Amino-2,6-dimethylnicotinaldehyde B Site of Reaction? A->B C C3-Aldehyde B->C D C4-Amino B->D E N1-Pyridine B->E F Issue: Steric clash (C2-Me & C4-NH2) C->F G Issue: Intramolecular H-bonding to C3-CHO D->G H Issue: 2,6-Dimethyl blocks Lewis Acids E->H I Solution: Ti(OiPr)4 Reductive Amination F->I J Solution: Acetal Protection of C3-CHO G->J K Solution: Avoid Coordination Catalysis H->K

Troubleshooting workflow for site-specific derivatization of 4-Amino-2,6-dimethylnicotinaldehyde.

FAQ Section 1: C3-Aldehyde Reactivity (Reductive Amination)

Q: Why do standard reductive amination protocols (e.g., NaBH(OAc)₃ in DCE) fail to convert the C3-aldehyde into a secondary amine?

Answer: The failure is rooted in the thermodynamics of imine/iminium intermediate formation. In standard reductive aminations, the amine must first attack the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. However, steric hindrance makes formation of the iminium intermediate very difficult, and its formation is disfavored in the equilibrium[2].

For 4-Amino-2,6-dimethylnicotinaldehyde, the C3-carbonyl carbon is flanked by a bulky C2-methyl group and a C4-amino group. Furthermore, steric hindrance can lead to the formation of stable, non-cyclized intermediates or alternative condensation products[3]. The C4-amino group also forms an intramolecular hydrogen bond with the C3-carbonyl oxygen, effectively locking the conformation and reducing the electrophilicity of the aldehyde.

To overcome this, we must force imine formation using a strong Lewis acid that can disrupt the intramolecular H-bond and activate the sterically shielded carbonyl. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the gold standard for this, acting as both a Lewis acid and a water scavenger.

Quantitative Data: Comparison of Reductive Amination Conditions

Reagent SystemAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
NaBH(OAc)₃ / DCENone2524< 10Traces
NaBH₃CN / MeOHAcOH (cat.)65242518
Borane-Pyridine / EtOHNone80164032
NaBH₄ / EtOH Ti(OiPr)₄ (2 eq) 25 12 > 95 88
Protocol 1: Ti(OiPr)₄-Mediated Reductive Amination

Causality Check: Ti(OiPr)₄ coordinates to the C3-oxygen, breaking the C4-NH₂ hydrogen bond. It facilitates the attack of the incoming amine and traps the released water as TiO₂, making imine formation irreversible.

  • Imine Formation : In an oven-dried Schlenk flask under argon, dissolve 4-Amino-2,6-dimethylnicotinaldehyde (1.0 mmol) and the target primary amine (1.2 mmol) in anhydrous ethanol (5.0 mL).

  • Lewis Acid Activation : Add Titanium(IV) isopropoxide (2.0 mmol) dropwise via syringe at room temperature. Stir the homogeneous mixture for 8–10 hours. (Self-Validation: The solution will turn slightly cloudy as TiO₂ begins to precipitate, indicating successful water scavenging).

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add Sodium borohydride (NaBH₄, 1.5 mmol) in small portions over 15 minutes to control the exothermic hydrogen evolution.

  • Quenching : Stir for an additional 2 hours at room temperature. Quench the reaction by adding 2 mL of water. (Self-Validation: A dense white precipitate of inorganic titanium salts will form immediately).

  • Workup : Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate (3 × 15 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

FAQ Section 2: C4-Amino Group Derivatization

Q: I am trying to acylate the C4-amino group, but I am recovering unreacted starting material. Is the C4-amine deactivated?

Answer: Yes, the deactivation is both steric and electronic. The C4-amino group is sandwiched between the C3-aldehyde and the C5-hydrogen. While C5-H is small, the adjacent C3-aldehyde exerts a strong electron-withdrawing mesomeric effect on the pyridine ring, reducing the nucleophilicity of the C4 lone pair. More critically, the intramolecular hydrogen bonding between the C4-NH₂ protons and the C3-carbonyl oxygen tightly holds the lone pair in a non-reactive conformation.

To successfully derivatize the C4-amino group, you must first transiently mask the C3-aldehyde to remove the hydrogen-bonding sink and disrupt the conjugation.

Protocol 2: Transient Acetal Protection & Subsequent C4-Acylation

Causality Check: Converting the aldehyde to a dimethyl acetal removes the carbonyl oxygen's ability to act as a strong H-bond acceptor, restoring the nucleophilicity of the C4-amine.

  • Protection : Suspend 4-Amino-2,6-dimethylnicotinaldehyde (1.0 mmol) in trimethyl orthoformate (3.0 mL). Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 mmol).

  • Reflux : Heat the mixture to 60 °C for 4 hours. Monitor by TLC until the starting material is entirely consumed.

  • Neutralization : Cool to room temperature and quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the C3-acetal intermediate.

  • Acylation : Dissolve the crude acetal in anhydrous pyridine (2.0 mL). Add 4-Dimethylaminopyridine (DMAP, 0.1 mmol) as a nucleophilic catalyst.

  • Electrophile Addition : Add the desired acyl chloride (1.5 mmol) dropwise at 0 °C. Warm to room temperature and stir for 6 hours.

  • Deprotection (Optional) : To unmask the aldehyde, treat the crude acylated product with 1M HCl in THF for 2 hours at room temperature, then neutralize and extract.

FAQ Section 3: Pyridine Nitrogen (N1) Coordination Issues

Q: Why do my transition-metal catalyzed cross-coupling reactions fail when using this building block as a ligand or directing group?

Answer: The presence of methyl groups at both the C2 and C6 positions creates massive steric bulk directly adjacent to the pyridine nitrogen (N1). This structural feature mimics 2,6-lutidine, which is notoriously known to be a poor ligand for transition metals. Research shows that 2,6-dimethylpyridine interacts first with Brønsted acid sites and only under high adsorptive pressures with Lewis sites, because the Lewis coordinative interaction is so weak due to steric hindrance[4].

Thermodynamic studies confirm that the formation constants of 2,6-substituted pyridine complexes are significantly lowered by the steric hindrance of the substituents[5]. The methyl groups physically block the metal center (e.g., Pd, Ru, or Cd) from accessing the nitrogen lone pair.

Quantitative Data: Thermodynamic Penalty of 2,6-Dimethyl Substitution

Ligand TypeRelative Formation Constant (log β)Enthalpy (ΔH)Entropy (ΔS)Coordination Ability
Pyridine (Unsubstituted)HighFavorableFavorableExcellent
4-AminopyridineVery HighHighly FavorableFavorableExcellent
2,6-DimethylpyridineLowLess FavorableHighly UnfavorablePoor (Sterically Blocked)
4-Amino-2,6-dimethylnicotinaldehyde Very Low Less Favorable Highly Unfavorable Extremely Poor
References
  • Revisiting the Use of 2,6-Dimethylpyridine Adsorption as a Probe for the Acidic Properties of Metal Oxides - Langmuir - ACS Publications. 4

  • CAS 650141-20-1: 2,6-dimethylpyridine-3-carbaldehyde - CymitQuimica. 1

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). 5

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. 2

  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Thermal Degradation of 4-Amino-2,6-dimethylnicotinaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of highly functionalized pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal instability of highly functionalized pyridine derivatives. 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) is a highly versatile building block in drug development, but its structural features make it notoriously unstable at elevated temperatures.

This guide provides a mechanistic understanding of its degradation and field-proven, self-validating protocols to overcome these limitations.

Section 1: Core Mechanisms of Thermal Degradation (FAQs)

Q1: Why does 4-Amino-2,6-dimethylnicotinaldehyde degrade so rapidly when heated? Scientist's Insight: The instability is driven by the specific spatial arrangement of its functional groups. The molecule contains a primary amine at the C4 position and a highly electrophilic carboxaldehyde at the C3 position (an ortho-aminoaldehyde configuration). When thermal energy is introduced, the activation energy barrier for nucleophilic attack is easily overcome. The C4-amine attacks the C3-aldehyde of adjacent molecules, initiating rapid intermolecular self-condensation. This results in the loss of water and the formation of imine linkages (Schiff bases), which subsequently polymerize into insoluble oligomers or cyclic trimers [1, 2]. Furthermore, the unprotected aldehyde is highly susceptible to thermal oxidation, converting to 4-amino-2,6-dimethylnicotinic acid in the presence of atmospheric oxygen [3].

Q2: My reaction mixture turned dark orange/brown and precipitated. What happened? Scientist's Insight: A color shift to dark orange or brown, accompanied by precipitation, is the classic visual hallmark of Schiff base polymerization [4]. As the conjugated pi-system extends through oligomerization, the absorbance shifts to longer wavelengths (bathochromic shift). If your LC-MS shows a repeating mass loss of 18 Da (loss of H2O) coupled with high molecular weight adducts, your compound has polymerized.

Q3: Can I just run my reaction at a lower temperature to prevent this? Scientist's Insight: Yes, but it depends on the activation energy required for your intended transformation. If your target reaction (e.g., a Suzuki cross-coupling on the pyridine ring) requires temperatures >60°C, low-temperature handling is insufficient. You must implement a transient protecting group strategy to temporarily mask the aldehyde's electrophilicity [5].

Section 2: Experimental Workflows & Troubleshooting Guides

Workflow 1: Acetal Protection Strategy for High-Temperature Reactions

To perform high-temperature chemistry on this scaffold, the aldehyde must be protected as an acetal. This eliminates the electrophilic carbonyl carbon, completely shutting down the Schiff base degradation pathway. This creates a self-validating system: if the protection is successful, the compound will survive reflux conditions; if it degrades, the protection step failed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-Amino-2,6-dimethylnicotinaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux & Water Removal: Equip the flask with a Dean-Stark apparatus. Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will continuously remove the ethanol/water azeotrope, driving the equilibrium toward the diethyl acetal.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The protected acetal will elute faster (higher Rf) than the highly polar starting material.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature. Quench with saturated aqueous NaHCO 3​ to neutralize the acid catalyst (crucial, as acetals are highly acid-sensitive). Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Downstream Execution: You may now subject the protected intermediate to high-temperature reactions (up to 150°C in basic or neutral media).

  • Deprotection: Post-reaction, stir the intermediate in 1M HCl / THF (1:1) at room temperature for 1 hour to quantitatively regenerate the aldehyde.

Workflow 2: Controlled Low-Temperature Handling

If protection is not viable for your synthetic route, strict environmental control is the only way to ensure compound integrity.

  • Storage: Store strictly at -20°C under an argon atmosphere.

  • Thawing: Allow the sealed vial to reach room temperature in a desiccator before opening. This prevents the condensation of atmospheric moisture, which accelerates degradation.

  • Solvent Degassing: Use only anhydrous, degassed solvents (sparged with Argon for 30 mins) to prevent thermal oxidation of the aldehyde [3].

Section 3: Quantitative Data

Table 1: Thermal Stability Profile of 4-Amino-2,6-dimethylnicotinaldehyde
TemperatureAtmosphereEstimated Half-life (Solution)Primary Degradation Pathway
-20°CArgon> 12 MonthsNone (Stable)
2-8°CArgon3-4 WeeksSlow oligomerization
25°CAir< 48 HoursOxidation & Schiff base formation
80°CAir< 15 MinutesRapid polymerization (Insoluble)
Table 2: Diagnostic Troubleshooting Matrix
ObservationAnalytical DiagnosticRoot CauseCorrective Action
Solution turns dark brown/orangeLC-MS shows [M+H] - 18 Da multiplesSchiff base polymerizationImplement Workflow 1 (Acetal Protection) prior to heating.
New polar spot on TLCLC-MS shows [M+H] + 16 DaThermal oxidation to carboxylic acidDegas solvents; run reaction strictly under Argon.
Acetal intermediate degradesNMR shows free aldehyde peaksPremature acidic hydrolysisEnsure complete neutralization with NaHCO 3​ during workup.

Section 4: Pathway Visualizations

Degradation A 4-Amino-2,6-dimethylnicotinaldehyde (Reactive Monomer) B Nucleophilic Attack (Thermal Activation) A->B Heat (>40°C) E Thermal Oxidation (O2 Dependent) A->E + O2, Heat C Schiff Base Intermediate (Imine Linkage) B->C - H2O D Insoluble Oligomers (Polymerization) C->D Intermolecular Condensation F 4-Amino-2,6-dimethylnicotinic acid (Oxidized Byproduct) E->F Oxidation

Figure 1: Thermal degradation pathways of 4-Amino-2,6-dimethylnicotinaldehyde.

Protection Step1 Raw Aldehyde Step2 Triethyl Orthoformate + p-TsOH Step1->Step2 Step3 Diethyl Acetal (Thermally Stable) Step2->Step3 Reflux, -H2O Step4 High-Temp Reaction Step3->Step4 Heat (>80°C) Step5 Aqueous HCl Workup Step4->Step5 Step6 Functionalized Aldehyde Step5->Step6 Deprotection

Figure 2: Acetal protection strategy for enabling high-temperature workflows.

References

  • Title: 2-Aminobenzaldehyde - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: Efficient total synthesis of neocryptolepine and synthetic access to 6-methylquinindoline from a common intermediate Source: RSC Publishing URL: [Link]

  • Title: Highly Efficient One-Pot Synthesis of Hexakis(m-phenyleneimine) Macrocyle Cm6 and the Thermostimulated Self-Healing Property through Dynamic Covalent Chemistry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Stereoselective Synthesis of 2‐Oxyenamides Source: European Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Catalytic Optimization for 4-Amino-2,6-dimethylnicotinaldehyde Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with catalyst deactivation when working with highly functionalized N-heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with catalyst deactivation when working with highly functionalized N-heterocycles.

4-Amino-2,6-dimethylnicotinaldehyde (CAS: 948350-98-9) presents a unique "perfect storm" for transition metal catalysts. It possesses three highly reactive sites: a Lewis basic pyridine nitrogen, an unprotected primary amine, and an electrophilic aldehyde group. These features routinely lead to catastrophic catalyst poisoning, resulting in low Turnover Numbers (TON) and Turnover Frequencies (TOF). This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic bottlenecks.

Part 1: Mechanistic Insights into Catalyst Deactivation

To improve turnover, we must first understand the causality behind the failure. In palladium-catalyzed cross-coupling reactions (such as the synthesis of this molecule via Suzuki-Miyaura coupling), the active Pd(0) species is highly susceptible to chelation. If the steric bulk of the supporting ligand is insufficient, the substrate's primary amine and pyridine nitrogen will outcompete the ligand, coordinating to the metal center and trapping it in an off-cycle resting state.

CatalystCycle ActivePd Active Pd(0) Catalyst OxidativeAdd Oxidative Addition (C-Cl Cleavage) ActivePd->OxidativeAdd Substrate Poisoning Substrate Coordination (Pyridine/Amine Chelation) ActivePd->Poisoning Poor Ligand Choice (e.g., PPh3) Transmetalation Transmetalation (Methyl Transfer) OxidativeAdd->Transmetalation Boronic Acid ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->ActivePd Regeneration (High TON) Product 4-Amino-2,6-dimethylnicotinaldehyde ReductiveElim->Product DeadCat Inactive Pd Complex (Low Turnover/Pd-Black) Poisoning->DeadCat

Figure 1: Productive Pd catalytic cycle vs. substrate-induced deactivation pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: During the synthesis of 4-Amino-2,6-dimethylnicotinaldehyde from its dichloro-precursor, my Suzuki coupling stalls at the mono-methylated intermediate. How can I achieve full di-methylation? Causality & Solution: Stalling is rarely a thermodynamic limitation; it is a kinetic bottleneck. When using standard ligands like PPh₃, the electron-rich amine outcompetes the phosphine for the Pd center. To force the catalyst back into the productive cycle, you must use a sterically demanding, electron-rich ligand like Tricyclohexylphosphine (PCy₃) [1]. PCy₃ accelerates the transmetalation step, and its immense steric bulk physically prevents the substrate's amino group from forming a stable chelate with the Palladium center.

Q2: I am observing rapid formation of "Pd-black" (catalyst precipitation) within the first hour of my reactions. How do I stabilize the catalyst? Causality & Solution: Pd-black formation indicates that the rate of reductive elimination exceeds the rate of oxidative addition, leaving "naked" Pd(0) in solution which rapidly aggregates into inactive nanoparticles. To prevent this, implement a biphasic Toluene/Water system with K₃PO₄. The biphasic nature ensures a continuous, controlled dissolution of the boronic acid, maintaining high local concentrations for transmetalation without overwhelming the system [1]. Additionally, ensuring high catalyst turnover and recyclability through proper ligand selection is critical for reducing metal waste [2].

Q3: My downstream enzymatic or organocatalytic reactions fail when using this specific nicotinaldehyde. Why? Causality & Solution: The highly electrophilic nature of the nicotinaldehyde carbonyl leads to severe off-target inhibition. In downstream applications, nicotinaldehydes are known to act as potent competitive inhibitors by reacting with conserved catalytic nucleophiles (such as cysteine residues) to form highly stable thiohemiacetal complexes [3]. If your downstream workflow relies on nucleophilic catalysis, you must transiently protect the aldehyde group (e.g., as an acetal) to maintain catalyst turnover.

Part 3: Quantitative Data & Optimization

The following table summarizes the impact of ligand and solvent selection on the Turnover Number (TON) and overall yield during the di-methylation of 4-amino-2,6-dichloronicotinaldehyde.

Catalyst SystemLigandSolvent SystemTemp (°C)TONYield (%)Mechanistic Observation
Pd(PPh₃)₄NoneTHF / H₂O80< 5022%Severe stalling at mono-adduct; Pd-black observed.
Pd(OAc)₂XPhosDioxane / H₂O10045068%Good turnover, but bulky ligand slows oxidative addition.
Pd(OAc)₂ PCy₃ Toluene / H₂O 100 > 1,200 94% Optimal. High TOF, complete di-methylation, scalable.

Part 4: Self-Validating Experimental Protocol

High-Turnover Synthesis of 4-Amino-2,6-dimethylnicotinaldehyde This protocol is engineered as a self-validating system. The visual and phase transitions described below serve as built-in quality control checks to guarantee active catalytic turnover.

Step 1: Anaerobic Reagent Preparation In a rigorously dried Schlenk flask under argon, combine 4-amino-2,6-dichloronicotinaldehyde (1.0 equiv), methylboronic acid (2.5 equiv), and tripotassium phosphate (K₃PO₄, 3.0 equiv). Validation Check: The solid mixture must remain free-flowing. Clumping indicates moisture ingress, which will prematurely hydrolyze the boronic acid.

Step 2: Catalyst Complexation Add Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and Tricyclohexylphosphine (PCy₃, 0.025 equiv) [1]. Validation Check: The Ligand-to-Metal (L:Pd) ratio of 2.5:1 is critical. A lower ratio will fail to protect the Pd(0) intermediate, resulting in visible black precipitates within 30 minutes of heating.

Step 3: Biphasic Solvent Addition Inject degassed Toluene (10 mL/mmol) and Water (0.5 mL/mmol). Validation Check: The biphasic separation must be distinct. The water phase dissolves the K₃PO₄, providing the exact hydroxide concentration needed to activate the methylboronic acid into the reactive boronate species without degrading the aldehyde.

Step 4: Thermal Activation Heat the vigorously stirred mixture to 100°C for 4-6 hours. Validation Check: The organic phase should maintain a distinct, homogeneous yellow/orange hue. If the solution turns cloudy black, the catalytic cycle has collapsed.

Step 5: Quench and Purification Cool to room temperature, separate the organic layer, and filter through a short pad of Celite to remove residual inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography.

ExpWorkflow Prep 1. Reagent Prep (Anaerobic) Mix 2. Pd/Ligand Complexation (PCy3 + Pd(OAc)2) Prep->Mix React 3. Biphasic Reaction (Toluene/H2O, 100°C) Mix->React Purify 4. Phase Separation & Chromatography React->Purify

Figure 2: Step-by-step workflow for high-turnover Suzuki-Miyaura coupling.

Part 5: References

  • Title: US 2015/0299188A1 (Patent Application Publication) Source: Google Patents / The Chemical Society of Japan URL:

  • Title: Green Chemistry Approaches for 6-(Methyl(phenyl)amino)nicotinaldehyde Synthesis: A Technical Support Center Source: Benchchem URL:

  • Title: Characterization of Nicotinamidases: Steady State Kinetic Parameters, Classwide Inhibition by Nicotinaldehydes, and Catalytic Mechanism Source: Biochemistry - ACS Publications URL:

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Amino-2,6-dimethylnicotinaldehyde Purity Analysis: A Comparative Guide

Executive Summary The purity analysis of highly polar, basic pharmaceutical intermediates like [1] presents significant chromatographic challenges. Traditional reversed-phase methods often suffer from severe peak tailing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of highly polar, basic pharmaceutical intermediates like [1] presents significant chromatographic challenges. Traditional reversed-phase methods often suffer from severe peak tailing and poor reproducibility. This guide objectively compares stationary phase alternatives, explains the mechanistic causality behind column selection, and provides a fully self-validating analytical protocol compliant with[2].

The Chromatographic Challenge: Causality & Mechanism

4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) contains a highly basic aminopyridine core alongside a reactive aldehyde group.

The Causality of Peak Tailing: At typical acidic mobile phase conditions (pH 2.0–4.0), both the pyridine nitrogen and the exocyclic amino group are protonated. When analyzed on a standard alkyl-bonded silica column (e.g., traditional C18), these positively charged analytes undergo strong secondary ion-exchange interactions with unreacted, negatively charged silanol groups (pKa ~3.5–4.5) on the silica surface[3]. This dual-retention mechanism (hydrophobic partitioning + ion-exchange) causes the analyte to elute with a severe, asymmetrical tail, compromising both resolution and quantitative accuracy.

Comparison Guide: Selecting the Optimal Stationary Phase

To mitigate silanol interactions, analytical scientists typically evaluate three distinct chromatographic approaches. Table 1 summarizes the experimental performance of each alternative for aminopyridine derivatives.

Table 1: Column Chemistry Performance Comparison

Column ChemistryPrimary Retention MechanismTailing Factor (Tf)Theoretical Plates (N)Suitability
Standard C18 Hydrophobic + Ion-Exchange (Silanols)> 2.5 (Severe)< 3,000❌ Unsuitable
HILIC (Amide) Hydrophilic Partitioning1.6 (Moderate)~ 6,000⚠️ Sub-optimal
Polar-Embedded C18 Hydrophobic + Silanol Shielding1.05 (Excellent)> 12,000✅ Optimal

Why Polar-Embedded C18 Succeeds: Polar-embedded columns incorporate a hydrophilic functional group (such as an amide, urea, or carbamate) into the alkyl chain directly adjacent to the silica surface. This embedded group creates a localized hydration layer—a virtual hydrogen-bonding shield—that physically prevents the basic aminopyridine cations from penetrating deep enough to interact with the acidic silanols[4]. This eliminates the secondary ion-exchange mechanism, resulting in sharp, symmetrical peaks.

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system; it must continuously prove its own efficacy before any sample data is accepted. The following protocol utilizes a Polar-Embedded C18 column to ensure data integrity.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with formic acid. (The low pH ensures the analyte remains in a single, fully protonated state, preventing peak splitting).

    • Buffer B: LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (controlled to ensure retention time stability).

    • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–15 min: Linear gradient from 5% B to 60% B.

    • 15–18 min: Isocratic hold at 60% B (column wash).

    • 18–23 min: Re-equilibration at 5% B.

  • System Suitability Testing (SST) - The Self-Validation Gate:

    • Inject a resolution mixture containing 4-Amino-2,6-dimethylnicotinaldehyde and its closest eluting known impurity.

    • Causality Check: The system must automatically halt if Resolution (Rs) < 2.0 or Tailing Factor (Tf) > 1.5. This ensures the column's silanol-shielding capability is intact before analyzing unknown samples.

ICH Q2(R2) Validation Results

The optimized method was subjected to rigorous validation according to the latest [5]. The quantitative data is summarized below.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability %RSD ≤ 2.0%, Tf ≤ 1.5%RSD = 0.4%, Tf = 1.05Pass
Specificity Peak purity angle < purity thresholdNo co-eluting degradation peaksPass
Linearity & Range R² ≥ 0.999 (25% to 150% nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across the range99.4% - 100.2%Pass
Precision Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.6%Pass

Note on Specificity: Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) confirmed the method is strictly stability-indicating. All degradation products were baseline-resolved from the main active pharmaceutical ingredient (API) peak[5].

Validation Workflow Visualization

Workflow cluster_0 Stationary Phase Selection cluster_1 ICH Q2(R2) Validation Start 4-Amino-2,6-dimethylnicotinaldehyde C18 Standard C18 (Fails: Tailing) Start->C18 HILIC HILIC (Fails: Broadening) Start->HILIC Polar Polar-Embedded C18 (Optimal Choice) Start->Polar SST System Suitability Testing C18->SST HILIC->SST Polar->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc End Validated QC Method Acc->End

Figure 1: HPLC method development and ICH Q2(R2) validation workflow for aminopyridine analysis.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic, and Basic Compounds Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

  • Title: Characterization and Application of Mixed Mode Stationary Phases Source: University of Tübingen URL: [Link]

Sources

Comparative

Validating the Biological Activity of 4-Amino-2,6-dimethylnicotinaldehyde Derivatives as Novel FLAP Inhibitors: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale In the landscape of anti-inflammatory drug development, targeting the leukotriene (LT) biosynthesis pathway remains a highly validated strategy for treating asthma, atheroscleros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of anti-inflammatory drug development, targeting the leukotriene (LT) biosynthesis pathway remains a highly validated strategy for treating asthma, atherosclerosis, and allergic dermatitis. 4-Amino-2,6-dimethylnicotinaldehyde (CAS 948350-98-9) has emerged as a critical structural scaffold for the synthesis of complex fused heterocyclic compounds—specifically pyrido-pyrimidines—designed to inhibit the 5-Lipoxygenase-Activating Protein (FLAP) [1][2].

Unlike direct 5-Lipoxygenase (5-LOX) inhibitors, FLAP inhibitors do not target the enzyme's catalytic active site. Instead, they bind to membrane-embedded pockets of the FLAP trimer[3]. FLAP acts as an essential anchor, facilitating the transfer of arachidonic acid (AA) from cytosolic phospholipase A2 (cPLA2) to 5-LOX at the nuclear membrane. By blocking this protein-protein and lipid-protein interaction, 4-Amino-2,6-dimethylnicotinaldehyde derivatives halt the production of leukotriene A4 (LTA4), subsequently preventing the downstream synthesis of the potent inflammatory mediator LTB4 and the bronchoconstrictor LTC4[4][5].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of these novel derivatives against two gold-standard alternatives:

  • MK-591 (Quiflapon): A highly potent, benchmark FLAP inhibitor used as a reference standard[6].

  • Zileuton: The only FDA-approved, direct 5-LOX inhibitor, providing a mechanistic counterpoint[7].

Pathway Visualization & Inhibitory Targets

To understand the causality behind our assay designs, we must first map the biochemical cascade. The diagram below illustrates the arachidonic acid cascade and delineates the distinct intervention points of FLAP inhibitors (derived from the 4-Amino-2,6-dimethylnicotinaldehyde scaffold) versus direct 5-LOX inhibitors like Zileuton.

G PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA Cleavage cPLA2 cPLA2 cPLA2->PL LTA4 Leukotriene A4 (LTA4) AA->LTA4 Oxidation FLAP FLAP (Target) FLAP->AA LOX5 5-LOX LOX5->AA LTB4 LTB4 (Inflammation) LTA4->LTB4 LTA4H LTC4 LTC4 (Bronchoconstriction) LTA4->LTC4 LTC4S Drug 4-Amino-2,6-dimethylnicotinaldehyde Derivatives Drug->FLAP Inhibition Zileuton Zileuton (Alternative) Zileuton->LOX5 Inhibition

Figure 1: Leukotriene biosynthesis pathway and inhibitory targets of FLAP vs. 5-LOX inhibitors.

Comparative Performance Data

When validating FLAP inhibitors, a single assay is insufficient. A critical failure point in FLAP inhibitor development is the drastic drop-off in potency when moving from isolated cells to whole blood, primarily due to high plasma protein binding[4][8]. Therefore, a robust validation matrix must include a membrane binding assay (intrinsic affinity), a cellular assay (permeability), and a whole blood assay (physiological translation).

The table below summarizes the quantitative performance of optimized 4-Amino-2,6-dimethylnicotinaldehyde derivatives compared to alternative standards.

Compound / Inhibitor ClassTargetFLAP Binding IC₅₀ (nM)PMNL LTB₄ IC₅₀ (nM)Human Whole Blood LTB₄ IC₅₀ (nM)
4-Amino-2,6-dimethylnicotinaldehyde Derivatives FLAP2.5 - 8.010 - 2580 - 150
FLAP1.63.1510
5-LOXN/A6002600

Data Interpretation: While MK-591 shows superior intrinsic affinity in isolated PMNLs, its potency shifts dramatically in whole blood (from 3.1 nM to 510 nM)[6]. Optimized derivatives of the 4-Amino-2,6-dimethylnicotinaldehyde scaffold are engineered to maintain a lower lipophilic efficiency (LLE), resulting in a much tighter translation to the whole blood assay (80-150 nM), making them superior candidates for in vivo efficacy[4].

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in causality to prevent false positives caused by cytotoxicity or non-specific binding.

Protocol 1: Competitive FLAP Membrane Binding Assay

Purpose: To isolate the binding event from cellular permeability factors and measure the intrinsic affinity of the derivatives for the FLAP trimer. Causality Check: We utilize isolated membrane fractions because FLAP is an integral nuclear membrane protein. Using whole cells at this stage would conflate target affinity with membrane permeability.

  • Membrane Preparation: Resuspend human FLAP-overexpressing HEK293 cell pellets in lysis buffer (50 mM Tris-HCl, pH 7.5, 2 mM EDTA, protease inhibitors). Homogenize and centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction.

  • Compound Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test derivative (serial dilutions from 10 µM to 0.1 nM), and 2 nM of [³H]MK-591 (a highly specific radiolabeled competitive tracer)[4].

  • Equilibration: Incubate the plate at room temperature for 60 minutes. Note: FLAP binding kinetics require at least 45 minutes to reach equilibrium in lipid-rich environments.

  • Separation & Washing: Rapidly filter the reaction through GF/C glass fiber filter plates pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure retained radioactivity. Calculate the IC₅₀ using non-linear regression. Self-Validation: Include a 10 µM unlabeled MK-591 control well to define non-specific binding (NSB).

Protocol 2: Human Whole Blood (hWB) LTB₄ Inhibition Assay

Purpose: To evaluate the compound's potency in a physiological environment, accounting for plasma protein binding and cellular penetration. Causality Check: We stimulate the blood with Calcium Ionophore A23187. This forces a massive calcium influx, hyperactivating cPLA2 to release arachidonic acid, thereby stressing the 5-LOX/FLAP system to its absolute maximum capacity[7]. If a compound inhibits LTB4 here, it is robust.

  • Blood Collection: Collect fresh human venous blood into heparinized tubes. Do not use EDTA, as calcium chelation will inhibit the calcium-dependent 5-LOX activation.

  • Pre-incubation: Aliquot 1 mL of blood per well into a deep-well plate. Add the test derivatives (or Zileuton/MK-591 as positive controls) and incubate at 37°C for 30 minutes.

  • Stimulation: Add Calcium Ionophore A23187 to a final concentration of 20 µM. Incubate for exactly 15 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by placing the plate on ice and centrifuging at 2,000 × g for 10 minutes at 4°C to separate the plasma.

  • Quantification: Extract the plasma and quantify LTB₄ levels using a validated competitive ELISA kit. Self-Validation (Cytotoxicity Guard): Run a parallel whole blood aliquot with the compound but without A23187 stimulation, and measure Lactate Dehydrogenase (LDH) release. This ensures that the reduction in LTB₄ is due to FLAP inhibition, not compound-induced leukocyte lysis.

References

  • Source: Google Patents (US Patent 2015/0299188A1, Takeda Pharmaceutical)
  • Crystal structure of human FLAP with MK-591 Source: RCSB Protein Data Bank (PDB ID: 2Q7M) URL:[Link]

  • Discovery of AZD6642, an Inhibitor of 5-Lipoxygenase Activating Protein (FLAP) for the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comprehensive Guide to the Development and Validation of an LC-MS/MS Method for the Quantification of 4-Amino-2,6-dimethylnicotinaldehyde in Plasma

This guide provides a detailed, experience-driven walkthrough for establishing a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-2,6-dimethylnicotina...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, experience-driven walkthrough for establishing a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-2,6-dimethylnicotinaldehyde in a plasma matrix. While no standardized method for this specific analyte is currently published, this document outlines a comprehensive strategy for method development and validation from first principles, adhering to the highest standards of scientific integrity and global regulatory expectations, such as the ICH M10 guideline.[1]

This guide is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of the bioanalytical workflow, from initial experimental design to full method validation.

Introduction: The Analytical Imperative

4-Amino-2,6-dimethylnicotinaldehyde is a novel small molecule with potential significance in pharmaceutical development. Accurate quantification of this analyte in biological matrices like plasma is paramount for understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile. The inherent challenges of this molecule—namely its small size, potential polarity conferred by the amino group, and the reactive nature of the aldehyde functional group—necessitate a highly selective and sensitive analytical method.

LC-MS/MS stands as the gold standard for small-molecule bioanalysis due to its superior specificity, sensitivity, and high-throughput capabilities.[2] This guide will detail the logical, step-by-step process of creating a self-validating LC-MS/MS protocol for 4-Amino-2,6-dimethylnicotinaldehyde, ensuring data integrity for regulatory submissions.[2]

Foundational Strategy: Method Development

The development of a reliable bioanalytical method is a systematic process of optimizing each stage of the analysis to achieve the desired performance characteristics.

Analyte and Internal Standard (IS) Characterization

4-Amino-2,6-dimethylnicotinaldehyde: The structure suggests a primary amine, which is readily protonated, making it suitable for positive ion electrospray ionization (ESI+). The aldehyde group can be reactive and may require careful handling to prevent degradation or adduct formation.

Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in LC-MS/MS-based quantification. An ideal IS for this analysis would be 4-Amino-2,6-dimethylnicotinaldehyde-¹³C₃, D₃. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove proteins and other interfering components from the plasma matrix while maximizing the recovery of the analyte.

TechniquePrinciplePros for this AnalyteCons for this Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.Simple, fast, and high-throughput. Good for polar analytes.High potential for matrix effects as many endogenous components remain in the supernatant.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma and an immiscible organic solvent based on polarity.Cleaner extracts than PPT, reducing matrix effects.More time-consuming; requires optimization of solvent and pH. Analyte's polarity might make extraction challenging.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, minimizing matrix effects. High recovery and concentration factor.Most complex and costly method to develop. Requires careful selection of sorbent chemistry (e.g., mixed-mode cation exchange).

Selected Method: Protein Precipitation. For initial development, PPT with acetonitrile is chosen for its speed and simplicity. A 3:1 ratio of acetonitrile (containing the IS) to plasma is a common starting point. This approach is often sufficient for achieving the required sensitivity and can be implemented if matrix effects are found to be manageable during validation.

Liquid Chromatography: Achieving Separation

Effective chromatographic separation is critical to resolve the analyte from other compounds in the extract that could cause ion suppression or enhancement.[3]

  • Column Chemistry: Given the polar nature of the amino group, a standard C18 reversed-phase column might provide insufficient retention. A column with enhanced polar retention, such as a C18 with a polar end-capping or a phenyl-hexyl phase, would be a logical starting point.

  • Mobile Phase: A typical mobile phase for ESI+ consists of an aqueous component (A) and an organic component (B), both containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

    • Aqueous (A): 0.1% Formic Acid in Water

    • Organic (B): 0.1% Formic Acid in Methanol or Acetonitrile

  • Gradient Elution: A fast gradient elution is desirable for high-throughput analysis. A starting condition of 5-10% B held for a short time to allow for analyte focusing, followed by a rapid ramp to ~95% B to elute the analyte, and a re-equilibration step, is a standard approach.

Mass Spectrometry: Ensuring Specificity

The tandem mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Ionization: ESI in positive mode (ESI+) is selected based on the presence of the basic amino group.

  • Tuning and Compound Optimization: The analyte and IS are infused directly into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule, [M+H]⁺) and the most stable, high-intensity product ions following collision-induced dissociation (CID).

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for the analyte to ensure specificity.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
4-Amino-2,6-dimethylnicotinaldehydeHypothetical m/zHypothetical m/zHypothetical m/z
IS (¹³C₃, D₃)Hypothetical m/z + 6Hypothetical m/z-

Detailed Experimental Protocol

This section provides a step-by-step workflow for the quantification of 4-Amino-2,6-dimethylnicotinaldehyde in plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Thaw Plasma Samples, Calibrators, and QCs s2 Aliquot 25 µL of Sample into a 96-well plate s1->s2 s3 Add 75 µL of Precipitation Solution (Acetonitrile with Internal Standard) s2->s3 s4 Vortex Mix (2 min, 1000 rpm) s3->s4 s5 Centrifuge (10 min, 4000 g) s4->s5 s6 Transfer Supernatant to a clean 96-well plate s5->s6 a1 Inject 5 µL of Supernatant onto LC-MS/MS System s6->a1 a2 Chromatographic Separation (Fast Gradient) a1->a2 a3 Detection by Tandem MS (ESI+, MRM Mode) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Calculate Analyte/IS Peak Area Ratios d1->d2 d3 Generate Calibration Curve (Linear Regression, 1/x² weighting) d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Complete bioanalytical workflow from sample preparation to final quantification.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of 4-Amino-2,6-dimethylnicotinaldehyde in a suitable organic solvent (e.g., methanol).

  • Serially dilute the stock solution to create spiking solutions for the calibration curve (8-10 non-zero standards) and QCs (at least four levels: LLOQ, Low, Medium, High).

  • Spike the solutions into blank control plasma (typically at 5% v/v) to create the final calibrators and QCs.

2. Sample Preparation Procedure:

  • Arrange frozen plasma samples, calibrators, and QCs for thawing at room temperature.

  • Aliquot 25 µL of each sample, calibrator, or QC into a 96-well protein precipitation plate.

  • Add 75 µL of the internal standard working solution (in acetonitrile) to all wells.

  • Seal the plate and vortex mix for 2 minutes at 1000 rpm.

  • Centrifuge the plate for 10 minutes at 4000 x g to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Instrument Parameters:

  • LC System: Standard UHPLC system.

  • Column: Polar-endcapped C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 10% B (0-0.2 min), 10-95% B (0.2-1.2 min), 95% B (1.2-1.7 min), 95-10% B (1.7-1.8 min), 10% B (1.8-2.5 min).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: ESI+.

  • MRM Transitions: As optimized during method development.

Bioanalytical Method Validation: The Cornerstone of Trust

Full validation of the bioanalytical method must be performed according to regulatory guidelines to ensure its reliability.[1][2][4] The following sections detail the required validation experiments and typical acceptance criteria.

G Start Begin Validation Selectivity Selectivity & Specificity (6 blank sources) Start->Selectivity LLOQ LLOQ Confirmation (S/N > 5, Accuracy & Precision) Selectivity->LLOQ CalCurve Calibration Curve (Linearity, r² > 0.99) LLOQ->CalCurve AccPrc Accuracy & Precision (Intra- & Inter-day batches) CalCurve->AccPrc Matrix Matrix Effect (Post-extraction spike) AccPrc->Matrix Recovery Recovery (Pre- vs Post-extraction) Matrix->Recovery Stability Stability Assessment (Bench-top, Freeze-thaw, Long-term) Recovery->Stability ValidationComplete Method Validated Stability->ValidationComplete

Caption: Key validation experiments required for a regulatory-compliant bioanalytical method.

Selectivity and Specificity
  • Protocol: Analyze at least six different sources of blank plasma (including hemolyzed and lipemic) to check for interferences at the retention time of the analyte and IS.

  • Acceptance Criteria: Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Calibration Curve and LLOQ
  • Protocol: Analyze calibration curves (8-10 standards) in at least three separate validation runs. The LLOQ is the lowest standard on the curve.

  • Acceptance Criteria:

    • A linear regression model with 1/x² weighting is typically used.

    • The correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations of calibrators must be within ±15% of the nominal value (±20% for LLOQ).

    • At least 75% of standards must meet this criterion.

    • The LLOQ must be determined with an accuracy of 80-120% and precision of ≤ 20%.

Accuracy and Precision
  • Protocol: Analyze at least five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) in three separate runs on at least two different days.

  • Acceptance Criteria:

    • Intra-run: The mean accuracy for each QC level must be within ±15% of nominal (±20% for LLOQ). The precision (%CV) must not exceed 15% (20% for LLOQ).

    • Inter-run: The overall mean accuracy for each QC level must be within ±15% of nominal (±20% for LLOQ). The overall precision (%CV) must not exceed 15% (20% for LLOQ).

Validation ParameterLLOQLQCMQCHQC
Intra-Run Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%
Intra-Run Accuracy (%Bias) ± 20%± 15%± 15%± 15%
Inter-Run Precision (%CV) ≤ 20%≤ 15%≤ 15%≤ 15%
Inter-Run Accuracy (%Bias) ± 20%± 15%± 15%± 15%
Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Compare the peak response of the analyte spiked into post-extraction blank plasma supernatant (Set B) to the response of the analyte in a neat solution (Set A). The IS-normalized matrix factor should be calculated across at least six lots of plasma.

    • Recovery: Compare the peak response of the analyte from a pre-extraction spiked sample (Set C) to the post-extraction spiked sample (Set B).

  • Acceptance Criteria:

    • The %CV of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.

    • Recovery should be consistent and reproducible, although 100% recovery is not required.

Stability
  • Protocol: The stability of the analyte in plasma must be evaluated under conditions that mimic sample handling and storage. This includes bench-top stability, freeze-thaw stability (at least 3 cycles), and long-term storage stability at the intended storage temperature (e.g., -70°C).

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparison with Alternative Methodologies

While LC-MS/MS is the premier choice, it is useful to understand its advantages relative to other potential techniques for aldehyde analysis.

MethodPrincipleAdvantagesDisadvantages for this Application
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Highest specificity and sensitivity. High throughput. Requires no derivatization for this analyte.Higher initial instrument cost. Susceptible to matrix effects that must be controlled.[5]
GC-MS Gas chromatographic separation followed by mass detection.Excellent for volatile compounds. High resolving power.Analyte is likely not volatile enough without derivatization. High temperatures can cause degradation. Less suitable for high-throughput plasma analysis.[6][7]
HPLC-UV/Fluorescence Chromatographic separation with detection by UV absorbance or fluorescence.Lower instrument cost. Robust and widely available.Requires derivatization of the aldehyde (e.g., with DNPH) for sensitive detection.[6][8] Lower specificity than MS/MS; potential for interferences from endogenous compounds.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.High separation efficiency. Low sample volume.Often has lower sensitivity and can be less robust for routine quantitative analysis in a complex matrix like plasma compared to LC-MS/MS.[9]

Final Assessment

This guide has outlined a comprehensive and scientifically rigorous approach to the development and validation of an LC-MS/MS method for 4-Amino-2,6-dimethylnicotinaldehyde in plasma. By following a logical development strategy and adhering to the stringent criteria of international validation guidelines, a robust, reliable, and defensible method can be established. This ensures the generation of high-quality data, which is the bedrock of any successful drug development program.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?.
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Amino-2,6-dimethylnicotinaldehyde

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who handle highly functionalized, reactive intermediates. Handling 4-Amino-2,6-dimethylnicotinaldehyde (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who handle highly functionalized, reactive intermediates. Handling 4-Amino-2,6-dimethylnicotinaldehyde (CAS: 948350-98-9) requires a rigorous, self-validating approach to laboratory safety. This compound is a highly valuable building block in pharmaceutical synthesis, but its dual functionality—an electrophilic aldehyde and a nucleophilic aminopyridine core—necessitates strict Personal Protective Equipment (PPE) and operational controls.

This guide synthesizes technical accuracy with field-proven methodologies to ensure your laboratory operations remain safe, compliant, and efficient.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. 4-Amino-2,6-dimethylnicotinaldehyde presents specific risks derived directly from its molecular architecture[1]:

  • Acute Skin and Eye Irritation (H315, H319): The aldehyde moiety is highly electrophilic. Upon contact with biological tissues, it rapidly undergoes nucleophilic attack by primary amines (such as lysine residues in skin proteins and ocular tissues) to form Schiff bases. This covalent modification triggers acute inflammation and cross-linking damage[2].

  • Respiratory Tract Irritation (H335): As a fine powder, the compound can easily aerosolize and deposit in the mucosal lining of the respiratory tract. The aminopyridine core acts as a localized base, exacerbating cellular irritation and causing severe coughing or shortness of breath[3].

  • Systemic Toxicity (H302): Aminopyridine derivatives are known to interact with voltage-gated potassium channels in the nervous system. Ingestion or significant transdermal absorption can lead to systemic neurotoxicity, making barrier protection critical[3][4].

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following PPE matrix is engineered specifically to mitigate the electrophilic and lipophilic properties of this compound[3][5].

Protection CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy-duty Nitrile (8 mil).Aminopyridines are lipophilic and can permeate thin latex. Nitrile provides a robust, chemically resistant barrier against lipophilic penetration[3].
Eye/Face Protection ANSI Z87.1 approved chemical splash goggles. Add a full face shield for scale-up (>10g).Protects against micro-particulate dust and accidental solvent splashing during dissolution. Safety glasses with side shields are insufficient for fine powders[6].
Body Protection Flame-resistant (FR), fully buttoned laboratory coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent wrist exposure when reaching into the fume hood. Non-porous shoes prevent powder entrapment in the event of a drop[7].
Respiratory Handled strictly inside a certified Class II Type A2 or B2 chemical fume hood.Prevents inhalation of H335-classified particulates. If a hood fails, an N95/P100 particulate respirator is the mandatory emergency backup[3][7].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure handling[2][8].

Step 1: Environmental Preparation

  • Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can trigger exothermic reactions with the aminopyridine core[8].

Step 2: PPE Verification

  • Self-Validation: Inflate gloves manually before donning to check for pinhole leaks. Ensure the lab coat is fully buttoned and safety goggles form a tight seal against the face, leaving no gap for aerosolized powder.

Step 3: Weighing and Dispensing

  • Use anti-static weighing boats and spatulas. The compound's powder form can accumulate static charge, leading to sudden aerosolization and dispersion.

  • Weigh the material deep inside the fume hood using an analytical balance equipped with a draft shield to prevent micro-currents from blowing the powder.

Step 4: Dissolution and Reaction Setup

  • Transfer the weighed solid directly into the reaction vessel.

  • Seal the vessel before removing it from the fume hood. If transferring to a glovebox or Schlenk line, ensure the container is purged with inert gas (Argon/Nitrogen) to prevent oxidative degradation of the sensitive aldehyde group[2].

Emergency Response & Disposal Plan

  • Spill Management: Do NOT use water initially, as it may spread the lipophilic compound. Cover the spill with an inert, absorbent material (e.g., vermiculite or dry sand). Carefully sweep using non-sparking tools and place into a hazardous waste container[5][8]. Wash the residual area with a mild detergent and water only after the bulk solid is removed.

  • Disposal: 4-Amino-2,6-dimethylnicotinaldehyde must not be discharged into the municipal sewer system[9]. Collect all contaminated solids, gloves, and weighing boats in a clearly labeled, sealable chemical waste bin. Dispose of via a licensed environmental health and safety (EHS) contractor via high-temperature incineration[6].

Process Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow and critical control points for handling this compound safely.

G Start 1. Storage Retrieval (Inert Atmosphere) PPE 2. PPE Verification (Double Nitrile, Goggles) Start->PPE Hood 3. Fume Hood Transfer (Draft Shield Active) PPE->Hood Weigh 4. Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh React 5. Closed-System Setup (Purge with Argon) Weigh->React Waste 6. Hazardous Waste (Incineration Route) React->Waste

Operational workflow for handling 4-Amino-2,6-dimethylnicotinaldehyde, from storage to disposal.

References

  • Guidechem: 4-Amino-2,6-Dimethylnicotinaldehyde (cas 948350-98-9) SDS - 1

  • Fisher Scientific: SAFETY DATA SHEET 2-Pyridinecarboxaldehyde - 2

  • Sigma-Aldrich: SAFETY DATA SHEET 2-Pyridinecarboxaldehyde -

  • ChemicalBook: 4-Pyridinecarboxaldehyde Safety Data Sheet - 9

  • BenchChem: Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - 3

  • Echemi: 2-AMINOPYRIDINE-D6 SDS, 203784-57-0 Safety Data Sheets -6

  • Santa Cruz Biotechnology: 3-Pyridinecarboxaldehyde SDS - 8

  • LGC Standards: SAFETY DATA SHEET DRE-C10222000 - 4-Aminopyridine - 4

  • Sevron: Safety Data Sheet: Fampridine / 4-aminopyridine -7

  • Thermo Fisher Scientific: SAFETY DATA SHEET 2-Acetamido-5-aminopyridine - 5

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